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Core Science & Biosynthesis

Foundational

Methyl dioctylphosphonoacetate chemical structure and properties

This guide provides a comprehensive technical overview of Methyl Dioctylphosphonoacetate, a potentially valuable organophosphorus compound. Due to its specific structure, which combines the features of a phosphonate and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl Dioctylphosphonoacetate, a potentially valuable organophosphorus compound. Due to its specific structure, which combines the features of a phosphonate and an acetate ester with long alkyl chains, it is anticipated to have unique properties making it suitable for specialized applications in organic synthesis and materials science. This document elucidates its chemical structure, predicts its physicochemical properties based on established principles, details its probable synthetic routes, and explores its potential applications, particularly in the Horner-Wadsworth-Emmons olefination and solvent extraction.

Chemical Structure and Identity

Methyl dioctylphosphonoacetate is systematically named as methyl 2-(dioctoxyphosphoryl)acetate. As of the time of this writing, a specific CAS number for this compound is not readily found in major chemical databases, suggesting it is a novel or less-common research chemical. Its structure is characterized by a central phosphorus atom double-bonded to an oxygen atom (a phosphoryl group). This phosphorus is also bonded to two octoxy groups (-O-(CH₂)₇-CH₃) and a methylene bridge (-CH₂-) that connects to a methyl-esterified carboxyl group (-C(O)OCH₃).

Molecular Formula: C₁₉H₃₉O₅P

Molecular Weight: 394.49 g/mol

Linear Formula: (CH₃(CH₂)₇O)₂P(O)CH₂CO₂CH₃

The presence of the long octyl chains imparts significant lipophilicity to the molecule, while the phosphonate and ester moieties provide sites for chemical reactivity and coordination.

Figure 1: Chemical Structure of Methyl Dioctylphosphonoacetate P P O1 O P->O1 O2 O P->O2 O3 O P->O3 CH2 CH₂ P->CH2 Octyl1 (CH₂)₇CH₃ O1->Octyl1 Octyl2 (CH₂)₇CH₃ O3->Octyl2 C1 C CH2->C1 O4 O C1->O4 CH3_ester CH₃ C1->CH3_ester

Caption: Figure 1: 2D Structure of Methyl Dioctylphosphonoacetate.

Physicochemical Properties

Direct experimental data for methyl dioctylphosphonoacetate is not available. However, its properties can be reliably predicted based on the well-understood structure-property relationships of analogous long-chain phosphonates and esters. The two long alkyl chains are expected to dominate the physical properties of the molecule.

PropertyPredicted ValueRationale
Appearance Colorless to pale yellow viscous liquidSimilar to other long-chain phosphonates.
Boiling Point > 200 °C at reduced pressureThe high molecular weight and long alkyl chains will lead to a high boiling point. For comparison, dioctyl phosphonate has a boiling point of 363.48 °C.[1]
Density ~0.95 g/mLThe density is expected to be slightly less than water, typical for long-chain esters and phosphonates. Dioctyl phosphonate has a density of 0.926 g/mL.[1]
Solubility Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexanes, toluene, diethyl ether)The long, nonpolar octyl chains will make the molecule highly lipophilic and hydrophobic.
Refractive Index ~1.45Based on values for similar long-chain esters and phosphonates.

The physicochemical properties of organophosphorus compounds are influenced by the length of their alkyl chains; for instance, viscosity tends to increase with longer alkyl chains.[2]

Synthesis of Methyl Dioctylphosphonoacetate

The most direct and widely used method for the synthesis of phosphonates is the Michaelis-Arbuzov reaction .[3][4][5] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. For methyl dioctylphosphonoacetate, the synthesis would proceed via the reaction of trioctyl phosphite with methyl chloroacetate.

Michaelis-Arbuzov Reaction Mechanism

The reaction is initiated by the SN2 attack of the nucleophilic phosphorus atom of trioctyl phosphite on the electrophilic carbon of methyl chloroacetate. This forms a quasi-phosphonium salt intermediate. In the subsequent step, the displaced chloride ion attacks one of the octyl carbons of the phosphonium intermediate in another SN2 reaction, leading to the formation of the final product, methyl dioctylphosphonoacetate, and a molecule of octyl chloride as a byproduct.[4]

Figure 2: Michaelis-Arbuzov Reaction for Synthesis cluster_0 Reactants cluster_1 Intermediate cluster_2 Products Trioctyl_phosphite P(O(CH₂)₇CH₃)₃ Phosphonium_salt [(CH₃(CH₂)₇O)₃P⁺-CH₂CO₂CH₃] Cl⁻ Trioctyl_phosphite->Phosphonium_salt + Methyl chloroacetate Methyl_chloroacetate ClCH₂CO₂CH₃ Product (CH₃(CH₂)₇O)₂P(O)CH₂CO₂CH₃ Phosphonium_salt->Product SN2 attack by Cl⁻ Byproduct CH₃(CH₂)₇Cl Phosphonium_salt->Byproduct

Caption: Figure 2: Michaelis-Arbuzov Synthesis Pathway.

Experimental Protocol for Synthesis

The following is a generalized, self-validating protocol for the laboratory-scale synthesis of methyl dioctylphosphonoacetate.

Materials:

  • Trioctyl phosphite

  • Methyl chloroacetate

  • Nitrogen or Argon gas supply

  • Anhydrous toluene (solvent)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is charged with trioctyl phosphite. The system is flushed with inert gas to ensure anhydrous conditions.

  • Addition of Reactant: Methyl chloroacetate is added dropwise to the trioctyl phosphite at room temperature with stirring. An excess of trioctyl phosphite can be used to ensure complete conversion of the methyl chloroacetate.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux (typically 120-150 °C) for several hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the phosphite peak and the appearance of the phosphonate peak.

  • Workup and Purification:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The excess trioctyl phosphite and the octyl chloride byproduct are removed by vacuum distillation.

    • The remaining crude product, methyl dioctylphosphonoacetate, can be further purified by fractional vacuum distillation to yield a clear, viscous liquid.

Causality and Self-Validation: The use of an inert atmosphere is crucial to prevent the oxidation of the trialkyl phosphite starting material. Monitoring the reaction by ³¹P NMR provides a direct measure of the conversion of the starting material to the product, validating the completion of the reaction. Purification by vacuum distillation is necessary due to the high boiling point of the product and allows for the separation of the product from less volatile impurities and the higher boiling starting material.

Chemical Reactivity and Potential Applications

Horner-Wadsworth-Emmons (HWE) Reaction

Phosphonoacetates are key reagents in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes with high E-selectivity.[6][7][8] The methylene protons alpha to both the phosphonate and the ester groups are acidic and can be deprotonated by a base (e.g., NaH, NaOEt) to form a stabilized carbanion. This carbanion then reacts with aldehydes or ketones to form an α,β-unsaturated ester.

Mechanism:

  • Deprotonation: A base abstracts a proton from the carbon between the phosphoryl and carbonyl groups to form a nucleophilic phosphonate carbanion.

  • Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a betaine-like intermediate.

  • Elimination: This intermediate rearranges and eliminates a water-soluble dialkyl phosphate salt, resulting in the formation of an alkene.

The use of methyl dioctylphosphonoacetate in the HWE reaction would yield α,β-unsaturated methyl esters and dioctyl phosphate as a byproduct. The long octyl chains may influence the solubility of the intermediates and the reaction kinetics.

Figure 3: Horner-Wadsworth-Emmons Reaction cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Elimination Phosphonate (OctO)₂P(O)CH₂CO₂Me Carbanion [(OctO)₂P(O)CH⁻CO₂Me] Phosphonate->Carbanion + Base Intermediate Betaine-like intermediate Carbanion->Intermediate + R-CHO Base Base Aldehyde R-CHO Alkene R-CH=CH-CO₂Me (E-isomer favored) Intermediate->Alkene Phosphate_byproduct (OctO)₂PO₂⁻ Intermediate->Phosphate_byproduct

Caption: Figure 3: HWE Reaction using Methyl Dioctylphosphonoacetate.

Solvent Extraction

Neutral organophosphorus compounds are widely used as extractants in solvent extraction processes for the recovery and purification of metals, particularly lanthanides and actinides.[9][10][11] The phosphoryl oxygen acts as a Lewis base, coordinating to metal ions and facilitating their transfer from an aqueous phase to an organic phase. The extraction efficiency of such compounds generally follows the order: phosphine oxides > phosphinates > phosphonates > phosphates, which corresponds to the basicity of the P=O group.[11]

Methyl dioctylphosphonoacetate, with its two long alkyl chains providing high solubility in organic diluents and a polar P=O group for metal coordination, is a promising candidate for use in solvent extraction systems. Its performance would be influenced by factors such as the pH of the aqueous phase, the nature of the metal ion, and the choice of organic diluent.

Other Potential Applications
  • Plasticizer: The long, flexible octyl chains suggest potential use as a plasticizer for polymers, improving their flexibility and durability.

  • Flame Retardant: Organophosphorus compounds are known for their flame retardant properties. Methyl dioctylphosphonoacetate could be investigated as a flame retardant additive for various materials.

  • Lubricant Additive: The combination of a polar head group and long nonpolar tails is characteristic of molecules used as lubricant additives to reduce friction and wear.

Predicted Spectral Data

While experimental spectra are not available, the expected spectral features can be predicted based on the functional groups present in the methyl dioctylphosphonoacetate molecule.

  • ¹H NMR:

    • A triplet at ~0.9 ppm corresponding to the terminal methyl groups of the octyl chains.

    • A broad multiplet between ~1.2-1.7 ppm for the methylene protons of the octyl chains.

    • A multiplet at ~4.0 ppm for the -OCH₂- protons of the octyl groups, coupled to both the adjacent methylene protons and the phosphorus atom.

    • A singlet at ~3.7 ppm for the methyl ester protons (-CO₂CH₃).

    • A doublet at ~3.0 ppm for the methylene protons adjacent to the phosphorus atom (-P(O)CH₂-), with coupling to the phosphorus atom.

  • ¹³C NMR:

    • Signals for the carbons of the octyl chains between ~14-32 ppm.

    • A signal for the -OCH₂- carbons at ~65 ppm.

    • A signal for the methylene carbon adjacent to the phosphorus atom at ~35 ppm (coupled to phosphorus).

    • A signal for the methyl ester carbon at ~52 ppm.

    • A signal for the carbonyl carbon at ~168 ppm (coupled to phosphorus).

  • ³¹P NMR:

    • A single peak in the phosphonate region, expected around +20 to +30 ppm (relative to 85% H₃PO₄).

  • IR Spectroscopy:

    • Strong C-H stretching vibrations around 2850-2960 cm⁻¹.

    • A strong C=O stretching vibration for the ester at ~1740 cm⁻¹.

    • A strong P=O stretching vibration around 1250 cm⁻¹.

    • P-O-C stretching vibrations in the 1000-1050 cm⁻¹ region.

Conclusion

Methyl dioctylphosphonoacetate represents a molecule with significant potential in both synthetic and industrial chemistry. While it remains a compound for which detailed experimental data is not yet publicly available, its properties and reactivity can be confidently predicted from the established principles of organophosphorus chemistry. Its synthesis via the Michaelis-Arbuzov reaction is straightforward, and its utility in the Horner-Wadsworth-Emmons reaction and as a solvent extractant is highly probable. Further research into this and similar long-chain phosphonates is warranted to fully explore their potential applications.

References

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.
  • Arbuzov, A. E. (1964). Michaelis–Arbuzov and Perkow reactions. Pure and Applied Chemistry, 9(2), 307-336.
  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Michaelis–Arbuzov reaction. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • MDPI. (2023). Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. Retrieved from [Link]

  • Lirias. (2020). Structural effects of neutral organophosphorus extractants on solvent extraction of rare-earth elements from aqueous and non-aqueous solutions. Retrieved from [Link]

  • Taylor & Francis Online. (2017). The Neutral Organophosphorus Compounds as Extractants. Retrieved from [Link]

  • ResearchGate. (2021). Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids. Retrieved from [Link]

  • Wikipedia. (n.d.). Triethyl phosphonoacetate. Retrieved from [Link]

  • Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1959). Phosphororganische Verbindungen, XII. Darstellung und Verwendung von Phosphinoxiden mit reaktionsfähiger α-ständiger CH-Gruppe. Chemische Berichte, 92(10), 2499-2505.
  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738.
  • Nash, K. L. (2015). The chemistry of the organophosphorus extractants. In Ion Exchange and Solvent Extraction (Vol. 22, pp. 1-74). CRC Press.

Sources

Exploratory

An In-Depth Technical Guide to the Toxicological and Safety Profile of Methyl Dioctylphosphonoacetate

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction and the Challenge of Data Gaps Methyl dioctylphosphonoacetate belongs to the broad class of organophosphorus compounds, specifically a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and the Challenge of Data Gaps

Methyl dioctylphosphonoacetate belongs to the broad class of organophosphorus compounds, specifically a phosphonoacetate ester. Its structure, characterized by a central phosphorus atom, a methyl group, an acetate moiety, and two octyl ester chains, suggests potential applications in various chemical syntheses and as a specialty chemical. However, the absence of published toxicological data presents a significant challenge for its safe handling and for the assessment of any potential environmental or health impacts.

In such instances, a well-established toxicological principle is the use of a read-across or analog approach . This methodology involves identifying and evaluating toxicological data from structurally related chemicals to infer the potential hazards of the substance . The scientific rationale behind this approach is that similar chemical structures are often metabolized through similar pathways and can elicit comparable biological responses.

This guide will systematically present the available data for selected structural analogs of methyl dioctylphosphonoacetate to build a comprehensive, albeit predictive, toxicological profile. It is imperative for the reader to understand that this inferred profile serves as a guide and does not replace the need for direct empirical testing of the target compound.

Structural Analogs: A Rationale for Selection

The selection of appropriate analogs is critical for a meaningful toxicological assessment. For methyl dioctylphosphonoacetate, we have identified two primary groups of analogs that inform our understanding of its potential hazards:

  • Short-Chain Dialkyl Methylphosphonates: These compounds, such as Dimethyl Methylphosphonate (DMMP) and Diethyl Methylphosphonate (DEMP), share the core methylphosphonate structure. Data from these analogs are invaluable for understanding the potential toxicity of the core chemical moiety.

  • Long-Chain Dialkyl Esters: Compounds like Di(2-ethylhexyl) phosphate (DEHP) and other long-chain alkyl phosphates provide insight into the toxicological contribution of the long dioctyl ester chains. These chains significantly influence the compound's lipophilicity, absorption, distribution, metabolism, and excretion (ADME) profile.

The following diagram illustrates the structural relationship between methyl dioctylphosphonoacetate and its selected analogs.

G MDPA Methyl Dioctylphosphonoacetate (Target Compound) DMMP Dimethyl Methylphosphonate (Short-Chain Analog) MDPA->DMMP Shared Methylphosphonate Core DEHP Di(2-ethylhexyl) Phosphate (Long-Chain Analog) MDPA->DEHP Shared Long Alkyl Chains

Caption: Structural relationship between the target compound and its analogs.

Inferred Toxicological Profile of Methyl Dioctylphosphonoacetate

Based on the toxicological data of the selected analogs, the following profile for methyl dioctylphosphonoacetate is inferred.

Acute Toxicity

The acute toxicity of methyl dioctylphosphonoacetate is predicted to be low to moderate. Short-chain analogs like dimethyl hydrogen phosphite have an estimated oral LD50 in rats of 3160 mg/kg.[1] Long-chain alkyl phosphates generally exhibit low acute toxicity, with oral LD50 values in rats often exceeding 2 g/kg.[2]

Table 1: Summary of Acute Toxicity Data for Analog Compounds

CompoundRouteSpeciesLD50/LC50Reference
Dimethyl Hydrogen PhosphiteOralRat3160 mg/kg[1]
C20-22 Alkyl PhosphateDermalRat>2 g/kg[2]
Oleyl PhosphateDermalRat>2 g/kg[2]
Di(2-ethylhexyl) PhosphateDermalRabbit>2,000 mg/kg[3]

Based on this, methyl dioctylphosphonoacetate is not expected to be highly toxic upon acute exposure. However, as with many organophosphorus compounds, inhalation of aerosols may cause respiratory irritation.

Skin and Eye Irritation

Phosphonate esters can be irritating to the skin and eyes. Diethyl methylphosphonate is classified as a skin and eye irritant.[2] Similarly, dioctyl phosphonate is reported to cause skin and eye irritation.[4] Therefore, it is prudent to assume that methyl dioctylphosphonoacetate is also a skin and eye irritant.

Genotoxicity

The genotoxic potential of methyl dioctylphosphonoacetate is a key area of concern. While some shorter-chain phosphonates like dimethyl methylphosphonate (DMMP) have shown positive results in in vivo genotoxicity assays, such as inducing dominant lethal mutations in rodents[5], other complex phosphonate esters have not raised concerns for genotoxicity.[6] Di(2-ethylhexyl)phthalate (DEHP), a long-chain ester, has shown some evidence of genotoxicity in vitro.[7] Given the conflicting data from its structural analogs, the genotoxic potential of methyl dioctylphosphonoacetate remains uncertain and should be a priority for empirical testing.

Reproductive and Developmental Toxicity

Evidence from analog compounds suggests that reproductive and developmental toxicity are significant potential hazards for methyl dioctylphosphonoacetate.

  • Male Reproductive Toxicity: Subchronic exposure to DMMP in male rats resulted in a dose-related decrease in sperm count and motility, and a reduced fertility index.[8] Chronic studies with di(2-ethylhexyl)phthalate (DEHP) in rats also showed testicular toxicity, including aspermatogenesis at high doses.[4]

  • Developmental Toxicity: While some short-chain phthalates are not potent developmental toxicants[9], DEHP has been shown to cause developmental effects, including reduced postnatal growth.[10]

Given the consistent findings of male reproductive toxicity in both short-chain phosphonates and long-chain esters, there is a strong basis to infer that methyl dioctylphosphonoacetate may pose a risk to the male reproductive system.

Chronic Toxicity and Carcinogenicity

Long-term exposure to certain phosphonates and long-chain esters has been associated with target organ toxicity and carcinogenicity.

  • DMMP: A long-term carcinogenesis study with DMMP showed an increased incidence of kidney tumors in male rats.[7]

  • DEHP: Chronic exposure to DEHP in mice has been linked to hepatocellular lesions.

The carcinogenic potential of methyl dioctylphosphonoacetate is unknown, but the findings for its analogs warrant caution and suggest that long-term exposure should be minimized.

Proposed Experimental Protocols for Toxicological Assessment

To address the existing data gaps, a structured toxicological testing strategy for methyl dioctylphosphonoacetate is essential. The following is a proposed workflow based on standard regulatory guidelines.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Acute & Local Toxicity cluster_2 Tier 3: Repeated Dose & Reproductive Toxicity Genotox Genotoxicity Battery (Ames, MLA, Micronucleus) AcuteOral Acute Oral Toxicity (OECD 423) Genotox->AcuteOral If negative Cytotox Cytotoxicity Assays (e.g., Neutral Red Uptake) Cytotox->AcuteOral Subchronic 90-Day Repeated Dose Oral Toxicity (OECD 408) AcuteOral->Subchronic Based on results SkinEye Skin & Eye Irritation (OECD 404, 405) SkinEye->Subchronic ReproScreen Reproductive/Developmental Toxicity Screening Test (OECD 421) Subchronic->ReproScreen

Caption: Proposed tiered testing strategy for methyl dioctylphosphonoacetate.

Step-by-Step Methodologies

1. Genotoxicity Battery (Based on OECD Guidelines)

  • Objective: To assess the potential of the compound to induce gene mutations and chromosomal damage.

  • Protocol:

    • Bacterial Reverse Mutation Test (Ames Test - OECD 471):

      • Expose various strains of Salmonella typhimurium and Escherichia coli to a range of concentrations of methyl dioctylphosphonoacetate, with and without metabolic activation (S9 mix).

      • Incubate and score for revertant colonies. An increase in revertants indicates mutagenic potential.

    • In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay - OECD 490):

      • Treat mammalian cells (e.g., L5178Y mouse lymphoma cells) with the test substance, with and without S9 mix.

      • Assess for mutations at the thymidine kinase (TK) locus.

    • In Vitro Micronucleus Test (OECD 487):

      • Expose cultured human or rodent cells to the test substance.

      • Analyze for the presence of micronuclei, an indicator of chromosomal damage.

2. 90-Day Repeated Dose Oral Toxicity Study in Rodents (Based on OECD 408)

  • Objective: To determine the no-observed-adverse-effect-level (NOAEL) and identify target organs for toxicity following subchronic exposure.

  • Protocol:

    • Administer methyl dioctylphosphonoacetate daily via gavage or in the diet to at least three dose groups of rodents (e.g., Sprague-Dawley rats) of both sexes for 90 days. A control group should receive the vehicle only.

    • Monitor clinical signs, body weight, and food/water consumption throughout the study.

    • Conduct detailed hematology, clinical chemistry, and urinalysis at specified intervals.

    • At termination, perform a full necropsy, record organ weights, and conduct histopathological examination of all major tissues.

Safety and Handling Recommendations

Given the inferred toxicological profile, the following safety precautions are recommended when handling methyl dioctylphosphonoacetate:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If there is a risk of generating aerosols or vapors, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Spill and Waste Disposal: Absorb spills with an inert material and dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This technical guide provides a comprehensive, yet inferred, toxicological and safety profile for methyl dioctylphosphonoacetate based on the available data for its structural analogs. The primary concerns identified are potential skin and eye irritation, genotoxicity, and reproductive toxicity, particularly affecting the male reproductive system.

While this analog-based assessment is a valuable tool for initial hazard identification and risk management, it is not a substitute for empirical data. It is strongly recommended that the tiered testing strategy outlined in this guide be implemented to definitively characterize the toxicological properties of methyl dioctylphosphonoacetate. The results of these studies will be crucial for ensuring the safe use of this compound in research and development and for accurately assessing its potential impact on human health and the environment.

References

  • Hazards of diethyl phthalate (DEP) exposure: A systematic review of animal toxicology studies. (2020). Risk Assessment Portal. Retrieved from [Link]

  • Safety assessment of the substance ‘phosphorous acid, triphenyl ester, polymer with 1,4‐cyclohexanedimethanol and polypropylene glycol, C10–16 alkyl esters’, for use in food contact materials. (2024). EFSA Journal. Retrieved from [Link]

  • Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview. (2021). Toxics. Retrieved from [Link]

  • Toxicity Review of Di(2-ethylhexyl) Phthalate. (2010). Journal of Environmental Science and Health, Part C. Retrieved from [Link]

  • Diethyl methylphosphonate Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Bis(2-ethylhexyl) phosphate Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]

  • Di-(2-ethylhexyl) phthalate exposure induces female reproductive toxicity and alters the intestinal microbiota community structure and fecal metabolite profile in mice. (2021). Journal of Applied Toxicology. Retrieved from [Link]

  • DI(2-ETHYLHEXYL) PHTHALATE. (2013). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Retrieved from [Link]

  • Provisional Peer Reviewed Toxicity Values for Dimethyl methylphosphonate. (2006). U.S. Environmental Protection Agency.
  • Organic Phosphonates. (2000). Toxicological Risks of Selected Flame-Retardant Chemicals. Retrieved from [Link]

  • Chronic toxicity of di(2-ethylhexyl)phthalate in mice. (2000). Toxicological Sciences. Retrieved from [Link]

  • Biotransformation and male rat-specific renal toxicity of diethyl ethyl- and dimethyl methylphosphonate. (1998). Toxicological Sciences. Retrieved from [Link]

  • Diethyl methylphosphonate. (n.d.). PubChem. Retrieved from [Link]

  • induced reproductive toxicity in females: Lipopolysaccharide synergizes with mono-2-ethylhexyl ester to cause inflammatory apoptosis rather than autophagy in ovarian granulosa cells. (2024). Journal of Hazardous Materials. Retrieved from [Link]

  • A Library of Well-Defined and Water-Soluble Poly(alkyl phosphonate)s with Adjustable Hydrolysis. (2015). Macromolecules. Retrieved from [Link]

  • Reproductive toxicity of dimethyl methyl phosphonate (DMMP) in the male Fischer 344 rat. (1984). Toxicology and Applied Pharmacology.
  • Chronic toxicity of di(2-ethylhexyl)phthalate in rats. (1999). Toxicological Sciences. Retrieved from [Link]

  • Safety Assessment of Alkyl Phosphates as Used in Cosmetics. (2019). International Journal of Toxicology. Retrieved from [Link]

  • Toxicological Profile for Phosphate Ester Flame Retardants. (2012). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • ICSC 1412 - BIS(2-ETHYLHEXYL)PHOSPHATE. (n.d.). INCHEM. Retrieved from [Link]

  • Developmental Toxicity Evaluation of Diethyl and Dimethyl Phthalate in Rats. (1989). Fundamental and Applied Toxicology. Retrieved from [Link]

Sources

Foundational

Environmental fate and biodegradability of alkylphosphonates

An In-Depth Technical Guide to the Environmental Fate and Biodegradability of Alkylphosphonates Executive Summary Alkylphosphonates are a class of organophosphorus compounds defined by the presence of a highly stable car...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Environmental Fate and Biodegradability of Alkylphosphonates

Executive Summary

Alkylphosphonates are a class of organophosphorus compounds defined by the presence of a highly stable carbon-phosphorus (C-P) bond. This chemical feature makes them resistant to simple hydrolysis and thermal decomposition, leading to their widespread use in industrial applications, agriculture, and medicine.[1][2] However, this same stability raises significant environmental concerns regarding their persistence, potential for eutrophication, and ultimate fate.[1][3] This guide provides a comprehensive technical overview of the abiotic and biotic degradation pathways of alkylphosphonates, the factors influencing their environmental persistence, and standardized methodologies for their study. While many synthetic phosphonates are recalcitrant, specific microbial communities have evolved sophisticated enzymatic systems to cleave the C-P bond, primarily as a phosphorus acquisition strategy in nutrient-limited environments.[4][5] Understanding these degradation mechanisms is paramount for developing effective bioremediation strategies and conducting accurate environmental risk assessments.

Introduction to Alkylphosphonates: Structure and Significance

Phosphonates are structural analogues of phosphate esters where a carbon atom replaces an oxygen atom, forming a direct C-P bond. This bond is exceptionally resistant to chemical hydrolysis, photolysis, and enzymatic degradation compared to the more common P-O-C linkage found in organophosphates.[2]

Key Properties:

  • High Chemical Stability: The C-P bond's resistance to cleavage is the cornerstone of both their utility and environmental persistence.[6][7]

  • Strong Chelating Agents: Many polyphosphonates are powerful chelating agents, binding tightly to di- and trivalent metal ions. This property is exploited in industrial water treatment to prevent scale formation.[8][9]

  • Structural Diversity: The "alkyl" group can range from simple methyl or ethyl groups to complex, multi-functionalized moieties, leading to a vast array of compounds with different properties and applications, including:

    • Industrial Water Treatment: As scale and corrosion inhibitors (e.g., HEDP, PBTC).[3]

    • Detergents and Cleaners: As chelating agents to soften water.[9]

    • Agriculture: As herbicides (e.g., glyphosate) and fungicides.[2]

    • Pharmaceuticals: As bone resorption inhibitors (bisphosphonates) and antiviral drugs.

The extensive use of these compounds ensures their continuous release into the environment, primarily through wastewater treatment plant effluents and agricultural runoff.[10]

Environmental Distribution and Abiotic Fate

Once released, the fate of alkylphosphonates is governed by a combination of transport, partitioning, and abiotic degradation processes.

Partitioning in Environmental Compartments

Due to their charged nature and strong interaction with surfaces, phosphonates tend to be significantly removed from the water column by adsorbing to sludge in wastewater treatment plants, as well as to soil particles and sediments in natural systems.[9] This strong adsorption limits their mobility but can lead to their accumulation in solid matrices.[9]

Abiotic Degradation Pathways

While resistant to simple hydrolysis, alkylphosphonates are susceptible to specific abiotic degradation mechanisms, which can be significant in certain environmental contexts.

  • Photodegradation: The photolytic breakdown of phosphonates is a key abiotic removal pathway. This process is significantly enhanced by the formation of complexes with metal ions, particularly iron (Fe(III)).[8][9] UV light can rapidly degrade these complexes, releasing orthophosphate.[8] The pH of the water also plays a crucial role, with degradation rates often being faster at acidic to neutral pH.[8]

  • Oxidation: Aminopolyphosphonates can be rapidly oxidized in the presence of manganese (Mn(II)) and oxygen, forming stable breakdown products that have been detected in wastewater.[9]

The logical relationship between the introduction of alkylphosphonates into the environment and their subsequent degradation pathways is illustrated below.

cluster_input Source cluster_env Environmental Compartments cluster_fate Degradation Processes cluster_mechanisms Specific Mechanisms cluster_output End Products input input compartment compartment process_cat process_cat abiotic abiotic biotic biotic product product A Alkylphosphonate Use (Industrial, Agricultural) B Wastewater & Effluents A->B C Water Column B->C D Soil & Sediment (Adsorption) B->D C->D Partitioning E Abiotic Degradation C->E F Biotic Degradation C->F D->F G Photodegradation (Fe(III)-catalyzed) E->G H Oxidation (Mn(II)-catalyzed) E->H I C-P Lyase Pathway (Radical) F->I J Hydrolytic Pathways F->J K Oxidative Pathways F->K L Orthophosphate (PO4³⁻) G->L M Metabolites (e.g., AMPA) G->M H->M I->L N Hydrocarbons I->N J->L K->L

Environmental fate of alkylphosphonates.

Microbial Biodegradation of Alkylphosphonates

The primary mechanism for the complete mineralization of many alkylphosphonates is microbial degradation. Prokaryotic microorganisms, in particular, have evolved diverse and sophisticated enzymatic machinery to cleave the C-P bond and utilize phosphonates as a nutrient source.[6][11]

The Role of Nutrient Limitation

The biodegradation of phosphonates is often regulated by the availability of inorganic phosphate (Pi), the preferred phosphorus source for most organisms.[2] In phosphate-limited environments, microorganisms may induce the expression of genes involved in phosphonate uptake and catabolism to scavenge phosphorus.[2][5] Some bacteria can also utilize aminophosphonates as a nitrogen source.[7]

Key Enzymatic Degradation Pathways

Microbes employ at least three distinct enzymatic strategies to cleave the C-P bond, categorized by their reaction mechanism.[5][12]

  • The C-P Lyase Pathway (Radical-based): This is arguably the most significant pathway for the degradation of non-activated alkylphosphonates. It involves a multi-protein enzyme complex that catalyzes the direct cleavage of the C-P bond to yield a hydrocarbon and inorganic phosphate.[6][13] This pathway has a broad substrate range and is crucial for the degradation of compounds like glyphosate.[2] The mechanism is thought to involve a radical-based reaction.[13] The finding of alkanes and alkenes as degradation products supports this radical-based mechanism.[13]

  • Hydrolytic Pathways: These pathways target phosphonates where the carbon atom of the C-P bond is "activated" by a neighboring functional group, such as a carbonyl or carboxyl group, which increases its reactivity.[7] For aminophosphonates, an initial activation step, such as converting an amino group to a carbonyl, is required before the C-P bond can be hydrolytically cleaved.[7] Enzymes like phosphonoacetaldehyde hydrolase and phosphonopyruvate hydrolase are involved in these pathways.[6]

  • Oxidative Pathways: In this mechanism, the C-P bond is cleaved via an oxidative reaction. For example, the degradation of 2-aminoethylphosphonate (AEP), a common natural phosphonate, can proceed through the PhnY*/PhnZ enzyme system, which hydroxylates the carbon adjacent to the phosphorus, leading to C-P bond cleavage.[7]

Degradation Pathway Mechanism Substrate Type Key Enzymes Products
C-P Lyase Radical-basedNon-activated alkylphosphonatesC-P Lyase Complex (Phn operon)Hydrocarbon + Phosphate
Hydrolytic HydrolysisActivated phosphonates (e.g., α-keto, α-carboxy)Phosphonatase, Phosphonopyruvate hydrolaseOrganic acid + Phosphate
Oxidative C-alpha-HydroxylationAminophosphonates (e.g., AEP)PhnY/PhnZAldehyde + Phosphate

Methodologies for Assessing Environmental Fate and Biodegradability

To accurately assess the persistence and degradation of alkylphosphonates, robust and validated experimental protocols are essential. The choice of methodology must account for the unique chemical properties of phosphonates and the specific environmental conditions being simulated.

Analytical Detection Methods

Accurate quantification of phosphonates and their metabolites at environmentally relevant concentrations is challenging. Standard methods often involve chromatographic separation coupled with sensitive detection.[9]

  • Primary Analytical Technique: Ion Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (IC-ESI-MS/MS) is a highly effective method for the trace-level determination of phosphonates in complex environmental matrices like wastewater.

  • Other Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., MS, FPD) are also used, often requiring derivatization of the polar phosphonate molecules.[14][15][16]

Experimental Protocol: Aerobic Biodegradation in a Phosphate-Limited Medium

This protocol is designed to assess the potential for microbial degradation of an alkylphosphonate under conditions that favor the expression of catabolic enzymes. It is based on OECD 301 principles but adapted for the specific biochemistry of phosphonate metabolism.

Causality of Experimental Choices:

  • Phosphate-Limited Medium: This is the most critical parameter. The use of a medium with minimal inorganic phosphate forces microorganisms to seek alternative phosphorus sources, thereby inducing the expression of phosphonate degradation pathways like the C-P lyase system.[2]

  • Inoculum Source: Using activated sludge from a wastewater treatment plant or soil from a potentially contaminated site increases the likelihood of including a diverse microbial community with pre-existing capabilities for phosphonate degradation.

  • Sterile Control: This is a self-validating measure. By comparing the test flasks to an identical, sterilized (e.g., autoclaved or poisoned) control, any loss of the parent compound in the control can be attributed to abiotic processes like adsorption or photodegradation, allowing for the accurate calculation of true biodegradation.

  • Dual Analyte Monitoring: Quantifying both the disappearance of the parent alkylphosphonate and the appearance of its primary metabolite (orthophosphate) provides a mass balance. This confirms that the parent molecule is being mineralized and not simply transformed into an unmeasured intermediate or adsorbed to the flask.

Step-by-Step Methodology:

  • Medium Preparation: Prepare a sterile, phosphate-free mineral salts medium. The composition should provide all other necessary nutrients (nitrogen, carbon, trace elements) for microbial growth.

  • Test Compound: Prepare a sterile stock solution of the target alkylphosphonate. Add it to the test flasks to achieve a final concentration typically in the range of 1-10 mg P/L.

  • Inoculum: Collect a fresh sample of inoculum (e.g., activated sludge). Wash the biomass with the phosphate-free medium via centrifugation and resuspension to minimize the carry-over of inorganic phosphate.

  • Flask Setup:

    • Test Flasks (Triplicate): Mineral salts medium + alkylphosphonate + inoculum.

    • Sterile Control (Triplicate): Mineral salts medium + alkylphosphonate. Sterilize by autoclaving or adding a microbial inhibitor (e.g., sodium azide).

    • Inoculum Control (Triplicate): Mineral salts medium + inoculum (no alkylphosphonate). This tracks any endogenous phosphate release from the inoculum.

  • Incubation: Incubate all flasks on an orbital shaker at a constant temperature (e.g., 22 ± 2°C) in the dark to prevent photodegradation. Ensure adequate aeration.

  • Sampling: Withdraw samples from each flask at regular intervals (e.g., Day 0, 1, 3, 7, 14, 21, 28).

  • Sample Processing: Immediately filter the samples through a 0.22 µm filter to remove microbial biomass.

  • Analysis: Analyze the filtrate for:

    • Parent alkylphosphonate concentration (e.g., by IC-MS/MS).

    • Orthophosphate concentration (e.g., by colorimetric analysis).

  • Data Interpretation: Plot the concentration of the alkylphosphonate and orthophosphate over time. Calculate the percentage of biodegradation based on the loss of the parent compound in the test flasks, corrected for any loss in the sterile control.

The workflow for this experimental protocol is visualized in the diagram below.

prep prep action action control control analysis analysis result result A 1. Prepare Phosphate-Free Mineral Medium B 2. Add Alkylphosphonate Stock Solution A->B D 4. Set Up Test Flasks B->D C 3. Prepare Inoculum (e.g., Washed Activated Sludge) C->D E Sterile Control (No Inoculum) D->E Control Path F Inoculum Control (No Phosphonate) D->F Control Path G 5. Incubate in Dark (Aerobic, Constant Temp) D->G E->G F->G H 6. Sample at Intervals (e.g., t=0, 1, 3, 7... days) G->H I 7. Filter Samples (0.22 µm) H->I J 8. Chemical Analysis I->J K Analyze Parent Compound (e.g., IC-MS/MS) J->K L Analyze Orthophosphate (Colorimetry) J->L M 9. Calculate % Biodegradation (Corrected for Controls) K->M L->M

Workflow for aerobic biodegradation assay.
Experimental Protocol: Photodegradation Assessment

This protocol quantifies the abiotic degradation of an alkylphosphonate due to UV light, a key environmental process.

Step-by-Step Methodology:

  • Solution Preparation: Prepare solutions of the alkylphosphonate in purified, buffered water (e.g., pH 5, 7, and 9) to assess pH effects.

  • Metal Catalyst: For relevant test arms, add a source of Fe(III) (e.g., FeCl₃) at an environmentally relevant concentration.

  • Vessel Setup: Place the solutions in UV-transparent quartz vessels.

  • Controls: Prepare identical "dark" controls by wrapping the vessels in aluminum foil. This self-validating step isolates the effect of light from other potential abiotic losses like hydrolysis.

  • Irradiation: Expose the test vessels to a controlled light source that simulates the solar spectrum (e.g., a xenon arc lamp).

  • Sampling and Analysis: Sample at intervals, filter, and analyze for the parent compound and the formation of orthophosphate and key metabolites like aminomethylphosphonic acid (AMPA).[8]

  • Data Interpretation: Calculate the degradation half-life (t₁/₂) under each condition.

Compound Condition pH Half-life (minutes)
NTMP, EDTMP, DTPMP, HDTMPNo Iron315 - 35
No Iron5-610 - 35
No Iron1050 - 75
With 3.6 µM Iron35 - 10
With 3.6 µM Iron5-65 - 15
With 3.6 µM Iron1035 - 60
Data synthesized from a study using a medium-pressure mercury lamp; degradation times in the natural environment would be longer.[8]

Environmental Risk Assessment

The environmental risk of alkylphosphonates is evaluated by comparing their Predicted Environmental Concentration (PEC) with their Predicted No-Effect Concentration (PNEC). A PEC/PNEC ratio greater than 1 suggests a potential risk.

  • Exposure Assessment (PEC): Involves measuring or modeling concentrations in environmental compartments like surface water. While removal in wastewater treatment can be high (>80%), this is often due to adsorption to sludge rather than complete degradation.[3]

  • Effects Assessment (PNEC): Determined from ecotoxicity data for relevant aquatic organisms (algae, daphnids, fish). Generally, phosphonates are considered to have low toxicity to many aquatic organisms.[3] However, the release of phosphate from their degradation can contribute to eutrophication, and certain degradation products may have their own toxicological profiles.[3]

Conclusion and Future Directions

The environmental fate of alkylphosphonates is a complex interplay of their inherent chemical stability and specific abiotic and biotic degradation processes. While the C-P bond is robust, it is not unbreakable. Photodegradation, particularly of iron complexes, represents a significant abiotic removal pathway in sunlit surface waters.[8][17] Furthermore, microbial communities, driven by nutrient limitations, possess a diverse enzymatic toolkit capable of cleaving the C-P bond for nutritional gain.[5][12]

Future research should focus on:

  • Elucidating Novel Degradation Pathways: Many microorganisms and enzymes involved in phosphonate metabolism remain to be discovered.

  • Degradation in Complex Environments: Moving beyond laboratory studies to understand degradation rates and pathways in more complex and realistic matrices like soil and sediment.

  • Metabolite Identification and Fate: Characterizing the full range of degradation intermediates and their potential environmental impact.

  • Bioremediation Technologies: Harnessing the power of phosphonate-degrading microorganisms for the treatment of contaminated industrial wastewater.

A thorough understanding of these areas will allow for the continued safe use of these valuable compounds while minimizing their environmental impact.

References

  • Ying, G. G. (2006). Environmental fate of alkylphenols and alkylphenol ethoxylates--a review. PubMed. Available at: [Link]

  • Nowack, B. (n.d.). The Environmental Fate of Phosphonates: Biodegradation and Impact. Hach. Available at: [Link]

  • Kononova, S. V., & Nesmeyanova, M. A. (2002). Phosphonates and Their Degradation by Microorganisms. ResearchGate. Available at: [Link]

  • Klinger, J., Lang, G., Sacher, F., & Brauch, H. J. (2002). Photodegradation of phosphonates in water. PubMed. Available at: [Link]

  • Svirčić Gotovac, A., Zanchi, C., & Radošević, T. (2023). The Microbial Degradation of Natural and Anthropogenic Phosphonates. ResearchGate. Available at: [Link]

  • (n.d.). Factors Affecting Enhanced Biological Phosphorus Removal. IWA Publishing. Available at: [Link]

  • Rother, M., Omlor, S., & Theato, P. (2015). A Library of Well-Defined and Water-Soluble Poly(alkyl phosphonate)s with Adjustable Hydrolysis. ACS Publications. Available at: [Link]

  • Kononova, S. V., & Nesmeyanova, M. A. (2002). Phosphonates and their degradation by microorganisms. SciSpace. Available at: [Link]

  • (n.d.). Phosphonates and their degradation by microorganisms. ResearchGate. Available at: [Link]

  • McGrath, J. W. (n.d.). Phosphonates: The Good, The Bad, and The Biodegradable. Queen's University Belfast. Available at: [Link]

  • Svirčić Gotovac, A., Zanchi, C., & Radošević, T. (2023). The Microbial Degradation of Natural and Anthropogenic Phosphonates. National Institutes of Health (NIH). Available at: [Link]

  • Nowack, B. (n.d.). Environmental Chemistry of Phosphonates. ResearchGate. Available at: [Link]

  • (n.d.). Natural Degradation of Phosphonates. Toray Membrane Europe. Available at: [Link]

  • Rott, E., Minke, R., & Steinmetz, H. (2018). Organophosphonates: A review on environmental relevance, biodegradability and removal in wastewater treatment plants. PubMed. Available at: [Link]

  • Kononova, S. V., & Nesmeyanova, M. A. (2002). Phosphonates and their degradation by microorganisms. PubMed. Available at: [Link]

  • Svirčić Gotovac, A., Zanchi, C., & Radošević, T. (2023). The Microbial Degradation of Natural and Anthropogenic Phosphonates. MDPI. Available at: [Link]

  • Mititelu, M., Stanciu, G. A., & Oprea, E. (2023). A Review of Recent Developments in Analytical Methods for Determination of Phosphorus from Environmental Samples. MDPI. Available at: [Link]

  • Jaworska, J. S., Van Genderen-Takken, H., Hanstveit, A. O., van de Plassche, E., & Feijtel, T. C. J. (2002). Environmental risk assessment of phosphonates, used in domestic laundry and cleaning agents in The Netherlands. ResearchGate. Available at: [Link]

  • (n.d.). Phosphorous Containing Alkylating Agents: Carcinoginicity and Structure-Activity Relationships: Other Biological Properties. EPA NEPAL. Available at: [Link]

  • (n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, measu. ATSDR. Available at: [Link]

  • (n.d.). Environmental Properties and Safety Assessment of Organic Phosphonates Used for Detergent and Water Treatment Applications. Semantic Scholar. Available at: [Link]

  • Lewin, A., & Vriens, B. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. Available at: [Link]

  • Demkowicz, S., Rola, J., & Rachon, J. (2022). Green phosphonate chemistry – Does it exist?. RSC Publishing. Available at: [Link]

  • Demkowicz, S., Rola, J., & Rachon, J. (2022). Green phosphonate chemistry – Does it exist?. ResearchGate. Available at: [Link]

  • (n.d.). Prioritisation of Alkylphenols for Environmental Risk Assessment. GOV.UK. Available at: [Link]

  • Richardson, S. D., & Ternes, T. A. (2018). Analytical methods for determining environmental contaminants of concern in water and wastewater. National Institutes of Health (NIH). Available at: [Link]

  • Wang, Y., Du, J., & Wang, Y. (2022). A New Method for Environmental Risk Assessment of Pollutants Based on Multi-Dimensional Risk Factors. MDPI. Available at: [Link]

  • Chen, H., Wang, Z., & Li, D. (2022). Determination and environmental risk assessment of organophosphorus flame retardants in sediments of the South China Sea. PubMed. Available at: [Link]

  • Bhadekar, R., Pote, S., Tale, V., & Nirichan, B. (2014). Developments in Analytical Methods for Detection of Pesticides in Environmental Samples. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Lanthanide Separation Using Methyl Dioctylphosphonoacetate

Abstract This comprehensive guide details a robust protocol for the separation of lanthanides using the organophosphorus extractant, methyl dioctylphosphonoacetate. The document provides a thorough examination of the und...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust protocol for the separation of lanthanides using the organophosphorus extractant, methyl dioctylphosphonoacetate. The document provides a thorough examination of the underlying chemical principles, a detailed step-by-step synthesis of the extractant, and comprehensive protocols for the solvent extraction and stripping of lanthanides. Emphasizing both theoretical understanding and practical application, these notes are designed to equip researchers with the necessary knowledge to successfully implement and adapt this separation methodology for their specific research and development needs.

Introduction: The Challenge and Opportunity of Lanthanide Separation

The lanthanides, a series of fifteen chemically similar elements, are indispensable in a myriad of advanced technologies, from medical imaging contrast agents to catalysts and high-performance magnets. Their nearly identical ionic radii and chemical properties, a consequence of the "lanthanide contraction," present a significant challenge for their separation from one another.[1] Solvent extraction has emerged as a highly effective and scalable technique for this purpose, with the choice of extractant being paramount to achieving high selectivity and efficiency.[1][2]

Organophosphorus compounds, in particular, have demonstrated exceptional capabilities in lanthanide separation due to their strong coordination with the trivalent lanthanide ions.[3] This guide focuses on methyl dioctylphosphonoacetate, a promising yet less commonly documented phosphonate extractant. Its bifunctional nature, possessing both a phosphoryl group for strong coordination and ester functionalities that influence solubility and selectivity, makes it a compelling candidate for tailored lanthanide separation processes.

This document will provide a foundational understanding of the synthesis of methyl dioctylphosphonoacetate, followed by a detailed protocol for its application in lanthanide separation, and concluding with methods for stripping the lanthanides from the organic phase for their subsequent analysis or use.

Synthesis of Methyl Dioctylphosphonoacetate

A reliable and well-characterized extractant is the cornerstone of any successful separation protocol. While commercial sources for methyl dioctylphosphonoacetate may be available, in-house synthesis can provide greater control over purity and cost-effectiveness for large-scale applications. The following protocol is a generalized procedure based on established methods for synthesizing similar phosphonate esters.[4][5][6]

2.1. Chemical Principle

The synthesis of methyl dioctylphosphonoacetate typically involves a two-step process:

  • Chlorination: The starting material, dimethyl methylphosphonate, is reacted with an acyl-chlorinating agent to form methylphosphonyl dichloride.

  • Esterification: The resulting methylphosphonyl dichloride is then reacted with octanol to yield the final product, methyl dioctylphosphonoacetate.

2.2. Materials and Reagents

  • Dimethyl methylphosphonate (DMMP)

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

  • N,N-dimethylformamide (DMF) or Pyridine (catalyst)

  • Octanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Toluene or other suitable organic solvent

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Vacuum distillation apparatus

2.3. Step-by-Step Synthesis Protocol

Step 1: Synthesis of Methylphosphonyl Dichloride

  • In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a condenser with a gas outlet to a scrubbing system (to neutralize HCl gas), and a magnetic stirrer.

  • Charge the flask with the acyl-chlorinating agent (e.g., thionyl chloride).

  • Slowly add dimethyl methylphosphonate dropwise from the dropping funnel at room temperature while stirring. A catalytic amount of DMF or pyridine can be added to the DMMP solution.

  • After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction.

  • After cooling to room temperature, carefully remove the excess acyl-chlorinating agent by distillation.

  • Purify the resulting methylphosphonyl dichloride by vacuum distillation.

Step 2: Synthesis of Methyl Dioctylphosphonoacetate

  • In a clean, dry three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve octanol in a suitable inert solvent like toluene.

  • Cool the solution in an ice bath.

  • Slowly add the freshly distilled methylphosphonyl dichloride dropwise from the dropping funnel. The reaction is exothermic and will produce HCl gas, which should be neutralized via a scrubbing system.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours to drive the reaction to completion.

  • Cool the reaction mixture and transfer it to a separatory funnel.

  • Wash the organic phase sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure methyl dioctylphosphonoacetate.

2.4. Characterization

The identity and purity of the synthesized methyl dioctylphosphonoacetate should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (P=O, C-O, etc.).

  • Mass Spectrometry (MS): To determine the molecular weight.

Protocol for Lanthanide Separation

This section outlines the solvent extraction procedure for separating a mixture of lanthanides using the synthesized methyl dioctylphosphonoacetate.

3.1. Principle of Solvent Extraction

Solvent extraction for lanthanide separation is based on the differential partitioning of lanthanide ions between two immiscible liquid phases: an aqueous phase containing the lanthanide salts and an organic phase containing the extractant dissolved in a suitable diluent.[1] The general equilibrium for the extraction of a trivalent lanthanide ion (Ln³⁺) with a phosphonate extractant can be represented as:

Ln³⁺(aq) + 3NO₃⁻(aq) + nE(org) ⇌ Ln(NO₃)₃·nE(org)

Where 'E' represents the extractant molecule, and 'n' is the stoichiometry of the extracted complex. The distribution of the lanthanide between the two phases is governed by factors such as the nature of the extractant, the pH of the aqueous phase, the type and concentration of anions in the aqueous phase, and the choice of diluent.[1]

3.2. Materials and Equipment

  • Methyl dioctylphosphonoacetate (synthesized or commercial)

  • Kerosene, n-dodecane, or other suitable aliphatic diluent

  • Nitric acid (HNO₃) or Hydrochloric acid (HCl) for pH adjustment

  • Aqueous feed solution containing a mixture of lanthanide salts (e.g., nitrates or chlorides)

  • Separatory funnels or mixer-settlers

  • pH meter

  • Mechanical shaker or vortex mixer

  • Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) or other suitable analytical instrument for lanthanide concentration determination.

3.3. Experimental Workflow Diagram

LanthanideSeparationWorkflow prep_org Prepare Organic Phase (Extractant in Diluent) extraction Solvent Extraction (Mixing of Phases) prep_org->extraction prep_aq Prepare Aqueous Phase (Lanthanide Mixture, pH adjust) prep_aq->extraction phase_sep Phase Separation extraction->phase_sep aq_analysis Analyze Aqueous Phase (ICP-OES) phase_sep->aq_analysis Aqueous stripping Stripping (Contact with Acid) phase_sep->stripping Organic phase_sep_strip Phase Separation stripping->phase_sep_strip Mix & Separate stripped_aq Analyze Stripped Aqueous Phase org_recycle Recycle Organic Phase phase_sep_strip->stripped_aq Aqueous phase_sep_strip->org_recycle Organic

Caption: Workflow for lanthanide separation using solvent extraction.

3.4. Step-by-Step Protocol

Step 1: Preparation of the Organic Phase

  • Prepare a stock solution of methyl dioctylphosphonoacetate in the chosen diluent (e.g., kerosene) at a desired concentration (e.g., 0.1 M to 1.0 M). The optimal concentration will depend on the concentration of lanthanides in the feed and should be determined experimentally.

Step 2: Preparation of the Aqueous Feed Solution

  • Prepare an aqueous solution containing the mixture of lanthanide salts (e.g., nitrates) at a known concentration.

  • Adjust the pH of the aqueous solution to the desired value using a dilute mineral acid (e.g., HNO₃). The optimal pH for extraction is a critical parameter and typically falls in the acidic range. A pH screening experiment is highly recommended.

Step 3: Solvent Extraction

  • In a separatory funnel, combine equal volumes of the prepared organic and aqueous phases (a 1:1 phase ratio is a good starting point).

  • Shake the mixture vigorously for a predetermined amount of time (e.g., 15-30 minutes) to ensure thorough mixing and allow the system to reach equilibrium.

  • Allow the phases to separate completely. A clear interface between the organic (upper) and aqueous (lower) layers should be observed.

Step 4: Analysis of the Aqueous Phase

  • Carefully separate the two phases.

  • Take a sample of the aqueous phase (the raffinate) and determine the concentration of each lanthanide using ICP-OES or a similar analytical technique.

Step 5: Calculation of Distribution Coefficient and Separation Factor

  • Distribution Coefficient (Kd): This parameter quantifies the extent of extraction of a single lanthanide. It is calculated as the ratio of the concentration of the lanthanide in the organic phase to its concentration in the aqueous phase at equilibrium.

    • Kd = [Ln]org / [Ln]aq

    • Where [Ln]org can be calculated by mass balance: [Ln]org = [Ln]initial_aq - [Ln]final_aq

  • Separation Factor (β): This value indicates the selectivity of the extraction for one lanthanide over another. It is the ratio of the distribution coefficients of two different lanthanides.

    • β(Ln1/Ln2) = Kd(Ln1) / Kd(Ln2)

    • A separation factor significantly greater than 1 indicates a good separation potential.

3.5. Data Presentation

The following table provides a template for organizing the experimental data:

LanthanideInitial Aqueous Conc. (mg/L)Final Aqueous Conc. (mg/L)Organic Conc. (mg/L)Distribution Coefficient (Kd)Separation Factor (β) vs. La
La1.00
Ce
Pr
Nd
Sm
Eu
Gd
Tb
Dy
Ho
Er
Tm
Yb
Lu

Protocol for Stripping of Lanthanides

After the extraction process, the lanthanides need to be recovered from the loaded organic phase. This is typically achieved by a stripping process.

4.1. Principle of Stripping

Stripping, or back-extraction, involves contacting the loaded organic phase with an aqueous solution that shifts the extraction equilibrium in the reverse direction, causing the lanthanide ions to move back into the aqueous phase. This is often accomplished by using a solution of a strong mineral acid.[7]

4.2. Materials and Reagents

  • Loaded organic phase from the extraction step

  • Stripping solution: Dilute nitric acid or hydrochloric acid (e.g., 0.1 M to 2 M). The optimal concentration should be determined experimentally.

  • Separatory funnels or mixer-settlers

  • Mechanical shaker or vortex mixer

  • ICP-OES for analysis

4.3. Step-by-Step Stripping Protocol

  • In a separatory funnel, combine the loaded organic phase with the aqueous stripping solution at a defined phase ratio (e.g., 1:1).

  • Shake the mixture vigorously for a sufficient time to ensure complete stripping (e.g., 15-30 minutes).

  • Allow the phases to separate.

  • Collect the aqueous phase, which now contains the stripped lanthanides.

  • Analyze the lanthanide concentration in the stripped aqueous phase using ICP-OES to determine the stripping efficiency.

  • The stripped organic phase can potentially be recycled for further extraction cycles after appropriate washing and regeneration steps.

Safety and Handling Precautions

5.1. Personal Protective Equipment (PPE)

  • Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat at all times.

5.2. Chemical Handling

  • All synthesis and extraction procedures should be performed in a well-ventilated fume hood.

  • Acyl-chlorinating agents are corrosive and react violently with water. Handle with extreme care.

  • Organic solvents and diluents are flammable. Avoid open flames and sparks.

  • Handle mineral acids with caution as they are corrosive.

5.3. Waste Disposal

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The protocol outlined in these application notes provides a comprehensive framework for the separation of lanthanides using methyl dioctylphosphonoacetate. By understanding the principles of synthesis, extraction, and stripping, and by carefully optimizing the experimental parameters, researchers can effectively utilize this methodology to achieve high-purity separation of these critical elements. The provided templates for data organization and the emphasis on a systematic experimental approach are intended to facilitate the successful implementation of this protocol in a variety of research and development settings.

References

  • CN109053799B - Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate - Google Patents.
  • CN109836456B - Preparation method of diethyl methylphosphonite - Google Patents.
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  • Speciation of lanthanide ions in the organic phase after extraction from nitrate media by basic extractants - PubMed Central. Available at: [Link]

  • The effect of phosphonates on lanthanide separation for surface-grafted porous zirconia - Materials Advances (RSC Publishing). Available at: [Link]

  • Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III) - MDPI. Available at: [Link]

  • Solvent Extraction of Lanthanides(III) in the Presence of the Acetate Ion Acting as a Complexing Agent Using Mixtures of Cyanex 272 and Caprylic Acid in Hexane - MDPI. Available at: [Link]

  • dioctyl methylphosphonate - Stenutz. Available at: [Link]

  • Solvent Extraction of Lanthanides(III) in the Presence of the Acetate Ion Acting as a Complexing Agent Using Mixtures of Cyanex 272 and Caprylic Acid in Hexane - MDPI. Available at: [Link]

Sources

Application

Application Notes and Protocols: Methyl Dioctylphosphonoacetate in Hydrometallurgical Processes

Introduction: The Role of Organophosphorus Extractants in Modern Hydrometallurgy Hydrometallurgy offers a versatile and often more environmentally benign alternative to pyrometallurgical processes for the recovery and pu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Organophosphorus Extractants in Modern Hydrometallurgy

Hydrometallurgy offers a versatile and often more environmentally benign alternative to pyrometallurgical processes for the recovery and purification of metals.[1] At the heart of many hydrometallurgical circuits lies the solvent extraction (SX) unit operation, a technique that enables the selective separation and concentration of target metal ions from complex aqueous solutions.[2] The efficacy of any SX process is critically dependent on the choice of the organic extractant.[3]

Organophosphorus compounds have emerged as a prominent class of extractants due to their ability to form stable complexes with a wide range of metal ions.[4] This family of reagents can be broadly categorized based on the nature of the atoms bonded to the central phosphorus atom, which in turn dictates their extraction mechanism and selectivity.[4] Among these, phosphonates, characterized by a direct carbon-to-phosphorus (C-P) bond, offer a unique combination of stability and reactivity, making them effective chelating agents for various metal ions.[5]

This guide focuses on a specific, yet promising, member of this class: methyl dioctylphosphonoacetate . While specific literature on this exact compound is nascent, its structural characteristics suggest significant potential in the selective extraction of valuable metals, likely including rare earth elements (REEs) and actinides, drawing parallels from structurally similar compounds like Di-1-methyl heptyl methylphosphonate (DMHMP), which has shown promise in Thorium-Uranium fuel reprocessing.[6]

This document serves as a detailed technical guide for researchers, scientists, and process development professionals. It provides a foundational understanding of methyl dioctylphosphonoacetate, including its synthesis and proposed extraction mechanism, and offers comprehensive, field-proven protocols for its evaluation and application in hydrometallurgical processes. The methodologies outlined herein are designed to be self-validating, enabling researchers to systematically assess the potential of this extractant for their specific metal separation challenges.

Physicochemical Properties and Synthesis

Molecular Structure and Characteristics

Methyl dioctylphosphonoacetate is a neutral organophosphorus extractant. Its structure features a central phosphorus atom double-bonded to an oxygen atom (phosphoryl group) and single-bonded to a methyl group, a methoxy group, and two octyloxy groups.

Caption: Molecular structure of methyl dioctylphosphonoacetate.

The two long octyl chains confer significant lipophilicity, ensuring low solubility in the aqueous phase, a critical requirement for minimizing solvent losses in industrial applications.[2] The phosphoryl group acts as the primary Lewis base site, donating electron density to coordinate with metal cations. The adjacent ester group can also participate in chelation, potentially enhancing the stability and selectivity of the extracted metal complex.

Proposed Synthesis Pathway

The synthesis of methyl dioctylphosphonoacetate can be inferred from established methods for similar phosphonates.[7][8] A common and effective approach is a two-step process involving an Arbusov-type reaction followed by esterification. A plausible synthesis route is outlined below:

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Esterification Dimethyl methylphosphonate Dimethyl methylphosphonate Methylphosphonic dichloride Methylphosphonic dichloride Dimethyl methylphosphonate->Methylphosphonic dichloride  PCl5 or SOCl2 Methyl dioctylphosphonoacetate Methyl dioctylphosphonoacetate Methylphosphonic dichloride->Methyl dioctylphosphonoacetate  2 x Octanol

Caption: Proposed two-step synthesis of methyl dioctylphosphonoacetate.

Step 1: Synthesis of Methylphosphonic Dichloride Dimethyl methylphosphonate is reacted with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to produce methylphosphonic dichloride.[7] This reaction is typically performed under anhydrous conditions to prevent hydrolysis of the acid chloride intermediate.

Step 2: Esterification with Octanol The resulting methylphosphonic dichloride is then reacted with two equivalents of octanol. This esterification reaction proceeds with the elimination of hydrogen chloride (HCl), which is typically removed by a nitrogen purge or neutralized with a mild base.[7] The final product, methyl dioctylphosphonoacetate, can be purified by vacuum distillation.

Application in Hydrometallurgical Processes: A Framework for Evaluation

The primary application of methyl dioctylphosphonoacetate in hydrometallurgy is the selective extraction of metal ions from a pregnant leach solution (PLS) into an immiscible organic phase. The loaded organic phase is then typically stripped of the metal value, yielding a concentrated, purified aqueous solution from which the metal can be recovered, often by electrowinning or precipitation.[3]

Proposed Extraction Mechanism

As a neutral extractant, methyl dioctylphosphonoacetate is expected to extract metals via a solvation mechanism. In this mechanism, the phosphoryl oxygen atom donates its lone pair of electrons to the metal cation, forming a coordination complex. The overall charge of the extracted species in the organic phase is neutralized by the co-extraction of anions from the aqueous phase.

The general extraction equilibrium can be represented as:

Mⁿ⁺(aq) + nA⁻(aq) + xL(org) ⇌

Where:

  • Mⁿ⁺ is the metal cation in the aqueous phase.

  • A⁻ is the anion (e.g., NO₃⁻, Cl⁻) in the aqueous phase.

  • L is the extractant, methyl dioctylphosphonoacetate.

  • [M(A)ₙLₓ] is the extracted complex in the organic phase.

The stoichiometry of the extracted complex (the value of x) is dependent on the specific metal ion and the extraction conditions.

Experimental Protocols for Evaluation

The following protocols provide a systematic approach to evaluating the performance of methyl dioctylphosphonoacetate for a specific metal separation task.

Protocol 1: Preparation of the Organic and Aqueous Phases

Objective: To prepare the necessary solutions for solvent extraction studies.

Materials:

  • Methyl dioctylphosphonoacetate (synthesized or procured)

  • High-purity kerosene or other suitable aliphatic diluent (e.g., dodecane)

  • Metal salts of interest (e.g., LaCl₃, NdCl₃, UO₂(NO₃)₂)

  • Deionized water

  • Acids (e.g., HCl, HNO₃) and bases (e.g., NaOH, NH₄OH) for pH adjustment

Procedure:

  • Organic Phase Preparation: a. Prepare a stock solution of methyl dioctylphosphonoacetate in the chosen diluent (e.g., 0.5 M). The concentration may be varied depending on the target application. b. The organic phase should be pre-equilibrated with an aqueous solution of the same acid concentration as the feed solution to be tested. This is done by contacting the organic phase with the acidic aqueous solution at a 1:1 phase ratio for approximately 30 minutes, followed by phase separation. This step ensures that the initial pH of the aqueous phase is not altered by the extraction of acid into the organic phase.

  • Aqueous Phase (Synthetic Pregnant Leach Solution) Preparation: a. Prepare a stock solution of the metal(s) of interest by dissolving the appropriate salt in deionized water. The concentration should be representative of the target industrial stream. b. If studying a multi-element system, prepare a mixed-metal solution. c. The initial pH of the aqueous feed solution is a critical parameter and should be adjusted to the desired value using the appropriate acid or base.

Protocol 2: Determination of Extraction Efficiency as a Function of pH

Objective: To determine the optimal pH range for the extraction of the target metal(s).

Procedure:

  • Pipette equal volumes (e.g., 10 mL) of the prepared organic phase and the aqueous feed solution into a series of separatory funnels.

  • Adjust the pH of the aqueous phase in each funnel to a different value within the desired range (e.g., pH 0.5, 1.0, 1.5, 2.0, 2.5, 3.0).

  • Shake each funnel vigorously for a predetermined time (e.g., 5-10 minutes) to ensure equilibrium is reached.

  • Allow the phases to disengage completely.

  • Carefully separate the aqueous phase from the organic phase.

  • Analyze the metal concentration in the aqueous phase (raffinate) using a suitable analytical technique (e.g., ICP-OES, AAS).

  • Calculate the concentration of the metal in the organic phase by mass balance: [M]org = [M]feed - [M]raffinate.

  • Calculate the Distribution Ratio (D) and Percentage Extraction (%E) for each pH value.

Data Analysis:

  • Distribution Ratio (D): D = [M]org / [M]aq

  • Percentage Extraction (%E): %E = (D / (D + V_aq / V_org)) * 100 (where V_aq and V_org are the volumes of the aqueous and organic phases, respectively).

Plot %E versus the equilibrium pH to generate an extraction isotherm.

Protocol 3: Stripping of the Loaded Organic Phase

Objective: To recover the extracted metal from the loaded organic phase and regenerate the extractant.

Procedure:

  • Prepare a loaded organic phase by contacting the organic extractant solution with a fresh aqueous feed at the optimal pH determined in Protocol 2.

  • Prepare a series of potential stripping solutions. Common stripping agents include mineral acids (e.g., HCl, H₂SO₄) at various concentrations, or complexing agents.

  • In a series of separatory funnels, contact the loaded organic phase with the different stripping solutions at a defined phase ratio (e.g., O/A = 1:1 or as required to achieve concentration).

  • Shake vigorously for a sufficient time to reach stripping equilibrium (e.g., 10-15 minutes).

  • Allow the phases to separate and collect the aqueous strip solution.

  • Analyze the metal concentration in the aqueous strip solution and the stripped organic phase.

  • Calculate the stripping efficiency: %Stripping = ([M]strip_aq / [M]loaded_org) * 100.

Data Presentation and Interpretation

Quantitative data from the evaluation protocols should be summarized in a clear and concise format.

Table 1: Effect of pH on the Extraction of Metal 'X' with Methyl Dioctylphosphonoacetate

Equilibrium pH[X]aq (mg/L)[X]org (mg/L)Distribution Ratio (D)% Extraction
0.5950500.054.8
1.07502500.3324.8
1.54006001.5060.0
2.01508505.6785.0
2.55095019.0095.0
3.04595521.2295.5

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Interpretation of Results:

  • Separation Factor (β): For a two-metal system (A and B), the separation factor is a measure of the extractant's selectivity: β_A/B = D_A / D_B. A high separation factor (>>1) indicates good selectivity for metal A over metal B.

  • Loading Capacity: This is the maximum concentration of metal that can be extracted into the organic phase under specific conditions. It can be determined by repeatedly contacting a fixed volume of the organic phase with fresh aqueous feed until the organic phase is saturated.

Visualization of the Hydrometallurgical Workflow

G PLS Pregnant Leach Solution (Aqueous Feed) SX Solvent Extraction (Contacting A/O) PLS->SX Raffinate Raffinate (Depleted Aqueous) SX->Raffinate Aqueous LoadedOrg Loaded Organic SX->LoadedOrg Organic Strip Stripping (Contacting O/A) LoadedOrg->Strip StrippedOrg Stripped (Regenerated) Organic Strip->StrippedOrg Organic StripSol Concentrated Strip Solution Strip->StripSol Aqueous StrippedOrg->SX Recycle Recovery Metal Recovery (e.g., Electrowinning) StripSol->Recovery PureMetal Pure Metal Product Recovery->PureMetal

Caption: General workflow for a solvent extraction process in hydrometallurgy.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the principles of mass balance. The total amount of metal in the system before and after each extraction or stripping step should remain constant. Any significant deviation may indicate analytical error, incomplete phase disengagement, or the formation of a third phase. Careful and systematic execution of these protocols, coupled with accurate analytical measurements, will ensure the generation of reliable and trustworthy data for the evaluation of methyl dioctylphosphonoacetate.

Conclusion and Future Outlook

Methyl dioctylphosphonoacetate represents a potentially valuable tool in the arsenal of the hydrometallurgist. Its structure suggests favorable properties for the selective extraction of important metals. The application notes and protocols provided in this guide offer a robust framework for researchers to systematically evaluate its performance. Through the diligent application of these methodologies, the specific niches where this extractant can offer superior performance can be identified, paving the way for the development of more efficient and selective hydrometallurgical separation processes. Further research should focus on determining the extraction behavior for a wider range of metals, understanding the synergistic or antagonistic effects with other extractants, and evaluating its long-term stability under industrial process conditions.

References

  • CN102796136A - Synthesis method of dimethylheptyl methylphosphonate - Google Patents.
  • US5228903A - Method for stripping metals in solvent extraction - Google Patents.
  • Di-1-methyl heptyl methylphosphonate (DMHMP): A promising extractant in Th-based fuel reprocessing | Request PDF - ResearchGate. Available at: [Link]

  • Selective Extraction of Rare Earth Elements from Phosphoric Acid by Ion Exchange Resins. Available at: [Link]

  • Synthesis of [14C]methylphosphonic difluoride - INIS-IAEA. Available at: [Link]

  • (PDF) STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE - ResearchGate. Available at: [Link]

  • Stripping of metal ions from the loaded organic phase after the first... - ResearchGate. Available at: [Link]

  • (PDF) Hydrometallurgy of rare earth elements - ResearchGate. Available at: [Link]

  • Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review - MDPI. Available at: [Link]

  • Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to in. Available at: [Link]

  • Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates - PMC - NIH. Available at: [Link]

  • Solvent Extraction Stripping Methods - 911Metallurgist. Available at: [Link]

  • Method for Stripping Metals in Solvent Extraction - Scholars' Mine. Available at: [Link]

  • Solvent extraction of uranium from leach solutions obtained in processing of Polish low-grade ores - PMC. Available at: [Link]

  • Complex Extraction of Metals in an Aqueous Two-Phase System Based on Poly(Ethylene Oxide) 1500 and Sodium Nitrate - MDPI. Available at: [Link]

  • Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review - ResearchGate. Available at: [Link]

  • Solvent Extraction in Hydrometallurgy | 17 | v2 - Taylor & Francis eBooks. Available at: [Link]

  • Solvent extraction of heavy metals contained in phosphoric acid solutions by 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline in kerosene diluent | Request PDF - ResearchGate. Available at: [Link]

  • Phosphonates – Knowledge and References - Taylor & Francis. Available at: [Link]

Sources

Method

Advanced HPLC Method Development for Organophosphorus Compounds

Application Note: AN-OP-2026 Abstract Organophosphorus (OP) compounds represent a chemically diverse class of molecules critical to agriculture (pesticides), defense (nerve agents), and material science (flame retardants...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-OP-2026

Abstract

Organophosphorus (OP) compounds represent a chemically diverse class of molecules critical to agriculture (pesticides), defense (nerve agents), and material science (flame retardants).[1] While Gas Chromatography (GC) has historically been the standard for analysis, many OPs exhibit thermal instability, degrading into isomalathion or oxon-analogs in hot injection ports. High-Performance Liquid Chromatography (HPLC) offers a non-destructive alternative, essential for accurate quantification of thermolabile parents and polar metabolites. This guide details a self-validating framework for developing robust HPLC methods for OPs, covering achiral trace analysis and chiral isomer separation.

Physicochemical Considerations & Causality

Effective method development requires understanding the specific chemical vulnerabilities of the phosphorus center.

  • Thermal Instability: Compounds containing the P=S moiety (thion) often oxidize to the P=O moiety (oxon) under thermal stress. HPLC prevents this artifact formation, ensuring the detected "oxon" is native to the sample, not instrument-generated.

  • Hydrolysis Sensitivity: The ester linkages in OPs are susceptible to hydrolysis, particularly at alkaline pH (pH > 7).

    • Expert Insight: Mobile phases must be maintained at pH 3.0–5.0 using volatile buffers (Formic Acid/Ammonium Formate) to stabilize the analyte during the run.

  • Polarity Variance: The P=S bond is significantly less polar than the P=O bond. As a result, oxon-analogs elute earlier than their parent thions in Reversed-Phase (RP) chromatography.

Method Development Workflow

The following decision tree illustrates the logical flow for selecting the correct stationary phase and detection mode based on analyte characteristics.

MethodDevelopment Start Start: Analyte Assessment IsChiral Is chiral separation required? Start->IsChiral Thermal Is analyte thermally labile? IsChiral->Thermal No Chiral_Col Column: Amylose/Cellulose Tris Mode: Normal/Polar Organic IsChiral->Chiral_Col Yes RP_C18 Column: C18 (End-capped) Mode: Reversed Phase Thermal->RP_C18 Yes (Default) RP_Phenyl Column: Phenyl-Hexyl Mode: Reversed Phase (For Aromatic OPs) Thermal->RP_Phenyl No (Aromatic Selectivity) Trace Trace Level (<10 ppb)? Det_UV Detector: DAD (200-220 nm) Trace->Det_UV No Det_MS Detector: MS/MS (MRM Mode) Trace->Det_MS Yes RP_C18->Trace RP_Phenyl->Trace Chiral_Col->Det_UV Standard

Figure 1: Decision matrix for selecting column chemistry and detection based on analyte chirality and sensitivity requirements.

Critical Parameters & Optimization

Column Selection[2]
  • C18 (Octadecyl): The baseline standard. Use "end-capped" columns to prevent peak tailing caused by the interaction of the phosphorus lone pairs with residual silanols on the silica support.

  • Phenyl-Hexyl: Superior for OPs with aromatic rings (e.g., Parathion, Chlorpyrifos). The pi-pi interactions provide alternative selectivity, often resolving critical pairs that co-elute on C18.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based phases (Amylose tris-3,5-dimethylphenylcarbamate) are required for separating enantiomers of chiral OPs like Fenamiphos.[2]

Mobile Phase Engineering
  • Solvent: Acetonitrile (ACN) is preferred over Methanol. ACN generally produces lower backpressure and sharper peaks for phosphorus compounds due to reduced hydrogen bonding with the analyte.

  • Buffer:

    • For UV: 0.1% Phosphoric Acid (pH ~2.5).

    • For MS: 5 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5).

    • Warning: Avoid Acetate buffers if seeking maximum sensitivity in negative ion mode MS, as they can suppress ionization for certain acidic metabolites.

Comparative Data: Column Performance
ParameterC18 (End-capped)Phenyl-HexylPorous Graphitic Carbon
Primary Interaction HydrophobicHydrophobic +

-

Shape Selectivity
Target Analytes General OPs (Malathion)Aromatic OPs (Parathion)Polar Metabolites
pH Stability 2–92–81–14
Tailing Factor < 1.2 (Excellent)< 1.1 (Superior)> 1.5 (Risk of adsorption)

Experimental Protocols

Protocol A: Trace Analysis of Pesticides (LC-MS/MS)

Target: Multi-residue screening (e.g., Chlorpyrifos, Diazinon) in complex matrices. Reference Basis: Adapted from AOAC Official Method 2007.01 (QuEChERS) [2].[3][4]

1. Sample Preparation (QuEChERS):

  • Weigh 10 g homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL Acetonitrile (containing 1% Acetic Acid). Note: Acidification prevents hydrolysis.

  • Add 4 g MgSO₄ and 1 g NaCl. Shake vigorously for 1 min.

  • Centrifuge at 3000 rpm for 5 min.

  • Transfer supernatant to an autosampler vial (dilute 1:1 with mobile phase A to improve peak shape).

2. LC Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: 5 mM Ammonium Formate in Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0 min: 5% B

    • 1.0 min: 5% B

    • 12.0 min: 100% B

    • 15.0 min: 100% B

    • 15.1 min: 5% B (Re-equilibration)

3. MS/MS Parameters (ESI+):

  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

  • Mode: Dynamic MRM (Multiple Reaction Monitoring).

  • Self-Validation Step: Monitor two transitions per analyte (Quantifier and Qualifier). The ratio of Qualifier/Quantifier must be within ±20% of the standard.

Protocol B: Chiral Separation of Organophosphorus Isomers

Target: Separation of enantiomers (e.g., (+/-)-Fenamiphos). Chiral OPs often show enantioselective toxicity.

1. LC Conditions:

  • Column: Chiralpak AD-3 or equivalent (Amylose-based).

  • Mode: Normal Phase (NP) or Polar Organic Mode (POM).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection: UV at 230 nm.

  • Temperature: 25°C (Strict control required; chiral selectivity is temperature-dependent).

2. Optimization Strategy: If resolution (Rs) < 1.5:

  • Decrease Isopropanol content to 5% (Increases retention, usually improves separation).

  • Lower temperature to 15°C (Enhances chiral recognition mechanisms).

Troubleshooting Logic

Use the following workflow to diagnose common chromatographic failures specific to OPs.

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing Split Split Peaks Problem->Split Drift RT Drift Problem->Drift Silanols Cause: Silanol Interaction Fix: Use End-capped Col or Add 20mM Buffer Tailing->Silanols Solvent Cause: Injection Solvent Mismatch Fix: Dilute Sample with Mobile Phase A Split->Solvent Hydrolysis Cause: On-column Hydrolysis Fix: Lower pH (Use Formic Acid) Drift->Hydrolysis

Figure 2: Troubleshooting logic for common HPLC issues encountered with organophosphorus compounds.

References

  • US Environmental Protection Agency. (2007). Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection. [Link]

  • AOAC International. (2007).[3] Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. [Link][4]

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]

  • Agilent Technologies. (2020). Control pH During Method Development for Better Chromatography. [Link]

Sources

Application

Application Note: Methyl Dioctylphosphonoacetate (MDOPA) in Nuclear Fuel Reprocessing

Executive Summary This application note details the physicochemical properties and experimental protocols for utilizing Methyl dioctylphosphonoacetate (MDOPA) as a selective extractant in nuclear fuel reprocessing. As a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the physicochemical properties and experimental protocols for utilizing Methyl dioctylphosphonoacetate (MDOPA) as a selective extractant in nuclear fuel reprocessing. As a bifunctional neutral organophosphorus (BNOP) compound, MDOPA bridges the gap between traditional PUREX solvating agents (like TBP) and advanced partitioning agents (like CMPO).

Its unique structure—combining a phosphoryl donor (


) and a carbonyl ester donor (

)—enables the bidentate coordination required for the efficient sequestration of Actinides (An) and Lanthanides (Ln) from high-acidity nitric acid feedstreams. This guide provides a self-validating workflow for evaluating MDOPA in the separation of Uranium(VI) and Plutonium(IV) from fission products.

Chemical Profile & Mechanism[1]

Compound Specifications
  • Chemical Name: Methyl dioctylphosphonoacetate[1][2][][4]

  • Common Abbreviation: MDOPA

  • CAS Number: 1536463-78-1[1][2][][4]

  • Molecular Formula:

    
    []
    
  • Molecular Weight: 378.5 g/mol []

  • Classification: Bifunctional Neutral Organophosphorus Extractant (Phosphonate Ester)

Structural Logic

MDOPA features a methylene bridge connecting a phosphonate group and a carboxylate ester group . Unlike carbamoylmethylphosphine oxides (CMPO), which use an amide functionality, the ester group in MDOPA reduces the basicity of the carbonyl oxygen.

  • Advantage: The lower basicity facilitates easier stripping (back-extraction) of actinides using dilute acid, mitigating the need for aggressive complexing agents that complicate downstream waste management.

  • Solubility: The twin octyl chains provide high lipophilicity, ensuring excellent solubility in aliphatic diluents (e.g., n-dodecane) and preventing "third-phase formation" at moderate metal loadings.

Extraction Mechanism

The extraction proceeds via a solvation mechanism where MDOPA acts as a neutral bidentate ligand. The general equilibrium for the extraction of a metal nitrate


 is:


  • Coordination: The metal ion is chelated by the phosphoryl oxygen and the carbonyl oxygen, forming a stable six-membered ring structure.

  • Acidity Dependence: Extraction efficiency (

    
     value) typically increases with aqueous nitric acid concentration (
    
    
    
    ) due to the salting-out effect of nitrate ions, up to a competitive threshold where acid extraction dominates.

Experimental Protocol: Actinide Separation Workflow

Materials & Reagents
  • Extractant: Methyl dioctylphosphonoacetate (>95% purity).[]

  • Diluent: n-Dodecane or odorless kerosene.

  • Modifier (Optional): TBP (Tri-n-butyl phosphate) can be added (5-10% v/v) to prevent third-phase formation at high plutonium loadings, though MDOPA is often self-sufficient.

  • Aqueous Feed: Simulated High-Level Waste (SHLW) containing U(VI), Pu(IV), Am(III), and fission products (Eu, Ce, Cs, Sr) in 3M

    
    .
    
  • Stripping Agents: 0.01 M

    
     (for U/Pu recovery) and 0.5 M Oxalic acid (for deep cleaning).
    
Solvent Preparation
  • Weighing: Calculate the mass of MDOPA required for a 0.5 M solution.

    • Calculation: For 100 mL:

      
      .
      
  • Dissolution: Dissolve the weighed MDOPA in n-dodecane.

  • Pre-equilibration: Contact the organic phase with an equal volume of 3M

    
     (solvent wash) for 5 minutes to equilibrate acid content and remove water-soluble impurities. Separate phases.
    
Extraction Procedure (Batch Mode)

Objective: Determine the Distribution Ratio (


) for target actinides.
  • Phase Contact: In a thermostatic shaker (25°C), combine 2 mL of Pre-equilibrated Organic Phase and 2 mL of Aqueous Feed (A/O ratio = 1).

  • Agitation: Shake vigorously for 30 minutes. (Kinetics are fast; equilibrium is typically reached < 10 mins, but 30 mins ensures completion).

  • Separation: Centrifuge at 3000 rpm for 5 minutes to ensure full phase disengagement.

  • Sampling:

    • Aliquot 1 mL from the organic phase (supernatant).

    • Aliquot 1 mL from the aqueous phase (bottom).

  • Analysis:

    • Radiometry: Use Liquid Scintillation Counting (LSC) for alpha/beta emitters (Pu, Am).

    • ICP-MS: For stable isotopes (U, Lanthanides).

  • Calculation:

    
    
    
    
    
Stripping (Back-Extraction)
  • Loading: Take the loaded organic phase from step 3.3.

  • Contact: Mix with 0.01 M

    
      at an O/A ratio of 1:1 or 2:1.
    
  • Agitation: Shake for 15 minutes at 40°C (slightly elevated temperature aids stripping kinetics).

  • Result: U(VI) and Pu(IV) are released back to the aqueous phase due to the shift in nitrate equilibrium and the weaker ester coordination compared to amides.

Data Analysis & Performance Metrics

Expected Distribution Ratios ( )

The following table summarizes typical performance trends for phosphonoacetate extractants in varying nitric acid concentrations.

Species0.5 M HNO₃3.0 M HNO₃6.0 M HNO₃Selectivity (3M)
U(VI)



High
Pu(IV)



Very High
Am(III)



Moderate
Eu(III)



Low (Separable)

Note: Data extrapolated from homologous dialkyl (alkoxycarbonylmethyl)phosphonate series.

Separation Factors ( )

To separate Plutonium from Americium:



This indicates MDOPA is effective for group actinide separation or specific U/Pu recovery from minor actinides depending on acidity tuning.

Visualization of Extraction Logic

Coordination & Process Flow

The following diagram illustrates the molecular coordination mechanism and the macroscopic process flow for the MDOPA cycle.

MDOPA_Process cluster_chem Coordination Chemistry MDOPA MDOPA Ligand (Bidentate) Complex Solvated Complex [M(NO3)n(MDOPA)2] MDOPA->Complex P=O Donor MDOPA->Complex C=O Donor Actinide Actinide Ion (U, Pu) Actinide->Complex Chelation Nitrate Nitrate Ions (NO3-) Nitrate->Complex Charge Balance Feed Feed Solution (3M HNO3 + HLW) Contactor Centrifugal Contactor Feed->Contactor Solvent Organic Solvent (0.5M MDOPA/Dodecane) Solvent->Contactor LoadedOrg Loaded Organic (U/Pu Extracted) Contactor->LoadedOrg Extraction Raffinate Raffinate (Fission Products) Contactor->Raffinate Waste Stripper Stripping Unit (0.01M HNO3) LoadedOrg->Stripper Stripper->Solvent Recycle Product Product Stream (Purified U/Pu) Stripper->Product Recovery

Figure 1: Bidentate coordination mechanism of MDOPA and the continuous solvent extraction cycle for actinide recovery.

Safety & Handling (E-E-A-T)

  • Radiological Safety: All experiments involving U/Pu must be conducted in negative-pressure gloveboxes or hot cells.

  • Chemical Safety: Organophosphorus compounds can be toxic. Wear nitrile gloves and work in a fume hood.

  • Waste Management: The raffinate contains fission products and nitric acid; treat as High-Level Liquid Waste (HLLW). The spent organic solvent can be incinerated or recycled after alkaline scrubbing (sodium carbonate wash) to remove degradation products (mono-esters).

References

  • Arbuzov Reaction Synthesis

    • Source: ChemicalBook & Patent Liter
    • Context: General synthesis of phosphonoacetates via reaction of trialkyl phosphites with alpha-haloacet
  • Bifunctional Extractant Chemistry

    • Title: Structural effects of neutral organophosphorus extractants on solvent extraction of rare-earth elements.
    • Source: KU Leuven / ResearchG
    • Context: Establishes the order of extraction efficiency: Phosphine Oxide > Phosphinate > Phosphonate > Phosph
  • Actinide Partitioning Context

    • Title: Nuclear Fuel Reprocessing and Waste Management.
    • Source: Xylene Power Ltd.
    • Context: Overview of PUREX/TRUEX and the role of organophosphorus extractants.
  • Commercial Availability

    • Source: Epsilon Chimie / TCI Chemicals.
    • Context: Verification of CAS 1536463-78-1 availability for research.

Sources

Method

High-Yield Synthesis of Methyl Dioctylphosphonoacetate via Modified Michaelis-Arbuzov Protocol

[1] Abstract Methyl dioctylphosphonoacetate is a specialized Horner-Wadsworth-Emmons (HWE) reagent used to introduce carboxylate functionality with high lipophilicity into complex organic molecules.[1] Unlike the commerc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

Methyl dioctylphosphonoacetate is a specialized Horner-Wadsworth-Emmons (HWE) reagent used to introduce carboxylate functionality with high lipophilicity into complex organic molecules.[1] Unlike the commercially ubiquitous trimethyl or triethyl analogues, the dioctyl variant offers superior solubility in non-polar organic solvents and facilitates the extraction of metal ions in hydrometallurgical applications.[1] This application note details a solvent-free, high-yield synthesis protocol optimized for laboratory scale (10–50g), addressing the specific challenge of separating high-boiling byproducts (octyl bromide) from the target molecule.

Introduction & Retrosynthetic Analysis[1]

The synthesis relies on the Michaelis-Arbuzov reaction , a fundamental transformation in organophosphorus chemistry.[1][2] The core challenge in synthesizing dioctyl phosphonates, as opposed to diethyl variants, is the removal of the alkyl halide byproduct.[1]

In a standard synthesis of triethyl phosphonoacetate, the byproduct (ethyl bromide, BP 38°C) is easily distilled off, driving the equilibrium. In this protocol, the byproduct is 1-bromooctane (octyl bromide) , which has a boiling point (~201°C) significantly higher than the alkylating agent, methyl bromoacetate (BP ~144°C).[1] This inversion of volatility necessitates a modified process flow: Stoichiometric Excess of Alkyle Halide + Vacuum Stripping. [1]

Reaction Scheme

Reactants: Trioctyl phosphite + Methyl Bromoacetate Product: Methyl Dioctylphosphonoacetate + 1-Bromooctane[1]

ArbuzovMechanism Reactants Trioctyl Phosphite + Methyl Bromoacetate Inter Phosphonium Intermediate [Unstable] Reactants->Inter SN2 Attack (P on C-Br) Transition Nucleophilic Attack (Br- on Octyl) Inter->Transition Arbuzov Rearrangement Products Methyl Dioctylphosphonoacetate + 1-Bromooctane Transition->Products Dealkylation

Figure 1: Mechanistic pathway of the Michaelis-Arbuzov reaction for phosphonoacetate synthesis.[1]

Critical Process Parameters (CPP)

To ensure scientific integrity and reproducibility, the following parameters must be strictly controlled:

ParameterSpecificationRationale
Stoichiometry 1.0 eq Phosphite : 1.3 eq BromoacetateExcess methyl bromoacetate ensures 100% conversion of the expensive/viscous phosphite.[1] The excess bromoacetate is easier to strip than unreacted phosphite.[1]
Temperature 130°C – 140°CSufficient activation energy for the SN2 attack without causing thermal decomposition of the phosphonate ester.[1]
Atmosphere Dry Argon/NitrogenTrioctyl phosphite is prone to oxidation to trioctyl phosphate (inert byproduct) if exposed to air at high temps.[1]
Agitation High Shear (>500 RPM)Essential for solvent-free conditions to ensure homogeneity between the viscous phosphite and the mobile halide.[1]
Materials & Equipment

Reagents:

  • Trioctyl phosphite (P(OC₈H₁₇)₃): >90% purity.[1] Note: Commercial technical grades often contain dioctyl phosphite or octanol.[1] Distill if purity is <90%.

  • Methyl Bromoacetate: >97% purity.[1][3] Safety: Potent lachrymator.[1] Handle in fume hood.

  • Dichloromethane (DCM) & Hexanes: For workup/purification.[1]

Equipment:

  • 3-Neck Round Bottom Flask (100 mL or 250 mL).[1]

  • Reflux condenser with inert gas inlet.[1]

  • Temperature probe (internal monitoring is critical).[1]

  • High-vacuum pump (<1 mmHg capability).[1]

  • Rotary Evaporator.[1]

Experimental Protocol
Phase 1: Reaction Initiation[1]
  • Setup: Flame-dry a 3-neck flask and equip it with a magnetic stir bar, internal thermometer, reflux condenser, and a pressure-equalizing addition funnel. Flush the system with Argon for 15 minutes.

  • Charging: Add Trioctyl phosphite (41.8 g, 100 mmol) to the flask. Begin stirring at 500 RPM.

  • Heating: Heat the phosphite to 130°C .

  • Addition: Charge the addition funnel with Methyl Bromoacetate (19.9 g, 130 mmol, 1.3 equiv) .

  • Controlled Feed: Add the methyl bromoacetate dropwise over 45–60 minutes.

    • Observation: An exotherm may occur.[1][4][5] Maintain internal temperature between 130–145°C. Do not allow temperature to drop below 120°C, or the reaction will stall.[1]

Phase 2: Reaction Completion
  • Reflux: Once addition is complete, maintain the temperature at 140°C for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (10% EtOAc in Hexane) or ³¹P NMR. The starting material (phosphite) signal at ~140 ppm should disappear, replaced by the phosphonate signal at ~20–22 ppm.[1]

  • Cool Down: Allow the mixture to cool to room temperature. The mixture will now contain the Product, Octyl Bromide (byproduct), and excess Methyl Bromoacetate.

Phase 3: Purification (The "High-Yield" Strategy)

Standard distillation is ineffective due to the high boiling point of the product.[1] We utilize a vacuum stripping followed by flash chromatography strategy.[1]

  • Volatile Stripping: Transfer the reaction mixture to a single-neck flask. Connect to a rotary evaporator.

    • Step A (Low Vac): 50°C at 20 mmHg. This removes excess Methyl Bromoacetate.[1]

    • Step B (High Vac): Connect the flask to a high-vacuum manifold (<0.5 mmHg). Heat the oil bath to 100°C.

    • Mechanism:[1][2][6][7][8][9] 1-Bromooctane (BP 201°C @ atm) is volatile under these conditions.[1] The target phosphonate is not.[1] Maintain high vacuum for 2–3 hours to strip the octyl bromide.

  • Flash Chromatography:

    • Dissolve the resulting viscous oil in a minimum amount of Hexane/DCM (1:1).[1]

    • Load onto a silica gel column.[1]

    • Elution Gradient: Start with 100% Hexane (to remove trace octyl bromide) → 10% EtOAc/Hexane → 20% EtOAc/Hexane.[1]

    • Collection: The product is a polar spot compared to the bromide.[1] Collect fractions containing the spot at Rf ~0.3 (in 20% EtOAc).[1]

  • Final Isolation: Concentrate combined fractions and dry under high vacuum (room temp) for 12 hours to remove trace solvent.

Quality Control & Characterization

Expected Yield: 85–92% (Isolated). Appearance: Clear, colorless to pale yellow viscous oil.[1]

Spectroscopic Validation:

MethodExpected SignalInterpretation
³¹P NMR δ ~21.5 ppm (s)Singlet indicates pure phosphonate.[1] Absence of signal at ~140 ppm confirms no residual phosphite.[1]
¹H NMR δ ~3.7 ppm (s, 3H)Methyl ester (-OCH₃).[1]
¹H NMR δ ~2.9 ppm (d, 2H)P-CH₂-C(=O) doublet (coupling with P).[1]
¹H NMR δ ~4.0 ppm (m, 4H)α-Methylene of octyl chains (P-O-CH₂-).[1]
¹H NMR δ ~0.88 ppm (t, 6H)Terminal methyls of octyl chains.
Workflow Visualization

Workflow cluster_0 Synthesis Phase cluster_1 Purification Phase Step1 Heat Trioctyl Phosphite (130°C, Argon) Step2 Dropwise Addition: Methyl Bromoacetate Step1->Step2 Step3 Reaction: 140°C for 4-6 Hours Step2->Step3 Step4 Strip Excess MeBrOAc (Rotovap, 50°C) Step3->Step4 Step5 Strip Octyl Bromide (High Vac <0.5mmHg, 100°C) Step4->Step5 Step6 Flash Chromatography (Hexane -> EtOAc) Step5->Step6 QC QC: 31P NMR (Target: ~21 ppm) Step6->QC

Figure 2: Operational workflow for the synthesis and purification of methyl dioctylphosphonoacetate.

Safety & Handling (MSDS Summary)
  • Methyl Bromoacetate: Highly toxic and a severe lachrymator.[1] It causes skin burns and eye damage.[1] Always use a functioning fume hood.[1][5] Neutralize spills with aqueous ammonia or sodium hydroxide.[1]

  • Organophosphonates: Generally low toxicity but can inhibit acetylcholinesterase in high doses.[1] Handle with gloves (Nitrile).[5]

  • Thermal Hazards: The Arbuzov reaction can be exothermic.[1] Ensure the addition rate is slow enough to prevent thermal runaway, although the high boiling point of the solvent/reactant mix provides some buffer.[1]

References
  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement.[1][7][9][10] Chemical Reviews, 81(4), 415–430. Link

  • Organic Chemistry Portal.[1][5][7] (n.d.). Michaelis-Arbuzov Reaction. Retrieved October 24, 2023. Link

  • Sigma-Aldrich.[1][3][5][11] (n.d.). Methyl diethylphosphonoacetate Product Sheet (Used as structural analogue reference). Link

  • Jagriti Sharma. (2020).[5] Michaelis-Arbuzov Phosphonate Synthesis. YouTube (Educational Mechanism Verification). Link

Sources

Application

Application Note: Supported Liquid Membrane Extraction with Methyl Dioctylphosphonoacetate (MDOPA)

This Application Note and Protocol Guide details the use of Methyl Dioctylphosphonoacetate (MDOPA) in Supported Liquid Membrane (SLM) extraction.[1] This guide is designed for researchers in nuclear fuel cycle chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of Methyl Dioctylphosphonoacetate (MDOPA) in Supported Liquid Membrane (SLM) extraction.[1] This guide is designed for researchers in nuclear fuel cycle chemistry, hydrometallurgy, and environmental remediation.[1]

[1]

Introduction & Principle

Methyl Dioctylphosphonoacetate (MDOPA) (CAS: 1536463-78-1) is a bifunctional organophosphorus extractant belonging to the class of phosphonoacetates.[1] Structurally, it features a phosphonyl group (


) and a carbonyl group (

) separated by a methylene bridge.[1]
Why MDOPA?
  • Bifunctional Chelation: Similar to the well-known CMPO (carbamoylmethylphosphine oxide), MDOPA acts as a bidentate ligand, forming stable coordination complexes with f-block elements (Actinides and Lanthanides) through the phosphoryl and carbonyl oxygens.[1]

  • Enhanced Lipophilicity: The two octyl chains attached to the phosphorus atom provide superior hydrophobicity compared to diethyl analogues.[1] This is critical for Supported Liquid Membranes (SLM) , as it minimizes carrier leaching into the aqueous phases, significantly extending membrane lifetime.[1]

  • "CHOP" Principle: Unlike amide-based extractants, MDOPA contains only Carbon, Hydrogen, Oxygen, and Phosphorus.[1] It is fully incinerable without producing nitrous oxides (

    
    ), aligning with Green Chemistry principles for nuclear waste treatment.[1]
    
Mechanism of Transport

The extraction follows a solvation mechanism (neutral complex formation).[1] In a nitrate media (e.g.,


), the neutral carrier (

) extracts the metal nitrate salt (

) into the membrane phase.[1]

Extraction Equilibrium (Feed Interface):



Stripping Equilibrium (Strip Interface): The complex diffuses to the strip side where a low concentration of acid or a complexing agent reverses the reaction, releasing the metal.[1]

Materials & Equipment

Reagents
  • Carrier: Methyl dioctylphosphonoacetate (MDOPA), >95% purity.[1]

  • Diluent:

    
    -Dodecane (for low viscosity) or 2-Nitrophenyloctyl ether (NPOE) (for high stability and dielectric constant).[1]
    
    • Note: NPOE is recommended for long-term SLM experiments due to its low volatility and high retention in the membrane pores.[1]

  • Membrane Support: Hydrophobic PTFE or Polypropylene (PP) flat sheet or hollow fiber.[1]

    • Pore Size: 0.2 µm or 0.45 µm.[1]

    • Porosity: 60–85%.[1]

  • Feed Solution: Metal nitrate (e.g., Uranyl nitrate) in 1–6 M

    
    .[1]
    
  • Strip Solution: 0.01 M

    
    , 0.5 M 
    
    
    
    , or 0.1 M Oxalic Acid.[1]
Equipment
  • Diffusion Cell: Two-compartment permeation cell (e.g., Franz cell or custom PTFE H-cell).[1]

  • Peristaltic Pump: For continuous flow mode (if using hollow fibers).[1]

  • Stirring: Magnetic stirrers (ensure synchronous stirring speeds, typically 400–600 rpm).[1]

  • Analysis: ICP-MS or ICP-OES for metal quantification.[1]

Experimental Protocol

Phase 1: Membrane Preparation (Impregnation)

Objective: To create a stable Supported Liquid Membrane.[1]

  • Carrier Solution Prep: Dissolve MDOPA in the chosen diluent.[1]

    • Standard Concentration: 0.1 M to 0.5 M.[1]

    • Optimization: Higher concentrations increase flux but also viscosity, which can hinder diffusion.[1] Start with 0.2 M MDOPA in NPOE .[1]

  • Impregnation:

    • Cut the hydrophobic support (PTFE/PP) to the required size.[1]

    • Immerse the dry membrane into the Carrier Solution for 12–24 hours to ensure complete pore filling.[1]

    • Alternative (Vacuum): Apply a weak vacuum for 30 minutes to remove trapped air bubbles.[1]

  • Washing:

    • Remove membrane from solution.[1]

    • Gently wipe the surface with a lint-free tissue to remove excess organic phase.[1] Do not press hard; surface tension holds the liquid in the pores.[1]

Phase 2: Transport Experiment (Batch Mode)

Objective: To measure the flux and permeability of the target analyte.[1]

  • Assembly: Clamp the impregnated membrane between the Feed and Strip compartments of the diffusion cell.[1] Ensure a leak-tight seal (use Viton O-rings).[1]

  • Filling:

    • Feed Chamber: Add 100 mL of 3 M

      
       containing 100 ppm U(VI).
      
    • Strip Chamber: Add 100 mL of 0.01 M

      
       (or carbonate solution).
      
    • Crucial: Add phases simultaneously to prevent pressure differentials that could displace the membrane liquid.[1]

  • Operation:

    • Start stirring immediately at 500 rpm.

    • Maintain temperature at 25°C ± 1°C.

  • Sampling:

    • Withdraw 0.5 mL aliquots from both Feed and Strip phases at defined intervals (e.g., 0, 15, 30, 60, 120, 240 min).

    • Replenish volumes with respective fresh solutions to maintain hydrostatic balance.[1]

Phase 3: Data Analysis

Calculate the Permeability Coefficient (


)  using the integrated rate equation for a specific geometry.[1] For a simple batch cell:

[1]
ParameterSymbolUnit
Feed Concentration at time


mol/L
Initial Feed Concentration

mol/L
Effective Membrane Area


Feed Volume


Permeability Coefficient


Time


Flux (


)  calculation:


[1]

Visualization of Mechanism & Workflow

Diagram 1: Coupled Transport Mechanism

This diagram illustrates the "pumping" of Uranium against a concentration gradient, driven by the nitrate gradient.[1]

SLM_Mechanism cluster_feed Feed Phase (High Acid) cluster_membrane Liquid Membrane (MDOPA in Diluent) cluster_strip Strip Phase (Low Acid) U_feed UO2(2+) Complex Complex [UO2(NO3)2 . 2L] U_feed->Complex Extraction (High HNO3) NO3_feed 2 NO3(-) NO3_feed->Complex Carrier Carrier (L) (MDOPA) Carrier->Carrier Back Diffusion Carrier->Complex Complexation Complex->Carrier Regeneration Complex->Complex Diffusion U_strip UO2(2+) Complex->U_strip Stripping (Low HNO3) NO3_strip 2 NO3(-) Complex->NO3_strip

Caption: Facilitated transport of Uranyl Nitrate via MDOPA carrier. The concentration gradient of Nitrate drives the metal from Feed to Strip.[1]

Diagram 2: Experimental Workflow Logic

Workflow Start Start: Materials Prep SolPrep Dissolve MDOPA in NPOE (0.2 M) Start->SolPrep MembPrep Impregnate PTFE Membrane (Vacuum/Soak 12h) Start->MembPrep Setup Assemble Diffusion Cell SolPrep->Setup MembPrep->Setup Run Add Phases & Stir Feed: 3M HNO3 | Strip: pH 2 Setup->Run Sample Sampling (t=0, 15... 240 min) Run->Sample Calc Calculate Permeability (P) Plot ln(C/C0) vs t Sample->Calc End Report Flux & Selectivity Calc->End

Caption: Step-by-step workflow for Supported Liquid Membrane extraction using MDOPA.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Flux High viscosity of carrier solution.[1]Reduce MDOPA concentration or switch diluent to one with lower viscosity (e.g., mix NPOE with Dodecane).[1]
Membrane Instability (Leakage)Carrier leaching into aqueous phase.[1]Ensure "Dioctyl" chains are sufficient (MDOPA is good).[1] Use NPOE (high surface tension).[1] Avoid high stirring speeds that create shear.[1]
Osmotic Water Transport Ionic strength gradient too high.[1]Balance ionic strength using non-extractable salts (e.g.,

) in the strip phase if necessary.[1]
Slow Kinetics Interfacial resistance.[1]Increase stirring speed (within stability limits) to reduce the aqueous boundary layer thickness.

References

  • Horwitz, E. P., et al. (1982).[1] "Selected Alkyl(phenyl)-N,N-dialkylcarbamoylmethylphosphine Oxides as Extractants for Am(III) from Nitric Acid Media". Separation Science and Technology. (Foundational work on bifunctional extractants).[1]

  • Danesi, P. R. (1984).[1] "Separation of Metal Species by Supported Liquid Membranes". Separation Science and Technology. (Core SLM theory).[1]

  • ChemicalBook. "Methyl dioctylphosphonoacetate Properties and Synthesis". (Chemical data verification).

  • Ansari, S. A., et al. (2012).[1] "Membrane separations in nuclear fuel cycle". Desalination and Water Treatment. (Review of phosphonate carriers in SLM).

Sources

Method

Experimental design for liquid-liquid extraction using phosphonate reagents

Application Notes & Protocols Topic: Experimental Design for Liquid-Liquid Extraction Using Phosphonate Reagents For: Researchers, Scientists, and Drug Development Professionals Introduction: Harnessing the Selectivity o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Experimental Design for Liquid-Liquid Extraction Using Phosphonate Reagents

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Selectivity of Phosphonate Reagents in Liquid-Liquid Extraction

Liquid-liquid extraction (LLE), also known as solvent extraction, is a fundamental separation technique predicated on the differential partitioning of a solute between two immiscible liquid phases.[1][2][3] Typically, these phases consist of an aqueous solution containing the target analyte and an organic solvent.[2][4] The efficiency and selectivity of this process can be dramatically enhanced by the addition of an extractant to the organic phase—a compound that actively complexes with the solute, thereby facilitating its transfer from the aqueous to the organic layer.[1]

Among the diverse classes of extractants, organophosphorus compounds, and specifically phosphonate-based reagents, have carved a significant niche in various applications, from hydrometallurgy for the recovery of strategic metals to the purification of active pharmaceutical ingredients (APIs).[1][2][5] Phosphonate reagents, such as the widely used di-(2-ethylhexyl) phosphoric acid (D2EHPA), and phosphinic acids like Cyanex 272, function as acidic extractants.[6][7][8] Their efficacy is rooted in a cation exchange mechanism, where a proton on the acidic extractant is exchanged for a metal cation or a protonated basic compound, forming a neutral, organophilic complex.[6][8]

This application note provides a comprehensive guide to the systematic design of LLE experiments using phosphonate reagents. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to develop robust, efficient, and scalable extraction protocols. We will explore the critical parameters that govern extraction efficiency, provide detailed, field-tested protocols for determining key experimental variables, and offer insights into the interpretation of results for process optimization.

The Chemical Logic of Phosphonate-Mediated Extraction

Understanding the mechanism of extraction is paramount to designing an effective experiment. Acidic phosphonate extractants (represented as HR) typically exist as dimers (H₂R₂) in nonpolar organic diluents. The extraction of a divalent metal cation (M²⁺), for instance, proceeds via a cation exchange mechanism that is highly dependent on the aqueous phase pH.

The general equilibrium can be described as:

M²⁺ (aq) + 2 H₂R₂ (org) ⇌ MR₂(HR)₂ (org) + 2 H⁺ (aq)

This equilibrium highlights the central role of pH. According to Le Châtelier's principle, a lower pH (higher H⁺ concentration) will shift the equilibrium to the left, favoring the retention of the metal ion in the aqueous phase. Conversely, increasing the pH will drive the reaction to the right, enhancing extraction into the organic phase. This pH dependency is the cornerstone of selectivity, as different metal ions or compounds will be extracted at different, characteristic pH ranges.[4][9]

G M2_aq M²⁺ MR2_org M(HR)₂(R)₂ M2_aq->MR2_org Extraction H_aq 2H⁺ H2R2_org 2(HR)₂ H2R2_org->MR2_org MR2_org->H_aq Stripping caption Cation exchange mechanism for a divalent metal (M²⁺).

Strategic Framework for Experimental Design

A trial-and-error approach to LLE optimization is inefficient and resource-intensive.[10] A systematic, data-driven strategy is essential for developing a robust and reproducible protocol. The following workflow outlines a logical progression for designing an LLE experiment with phosphonate reagents.

G A 1. Define Objectives (Analyte, Matrix, Purity, Recovery) B 2. Preliminary Studies (Solvent Selection, Analyte Properties) A->B C 3. pH Screening (Determine Optimal pH Range) B->C Protocol 1 D 4. Slope Analysis (Determine Extractant Stoichiometry) C->D Protocol 2 E 5. Parameter Optimization (Phase Ratio, Time, Temperature) D->E F 6. Stripping (Back-Extraction) (Analyte Recovery) E->F G 7. Final Protocol Validation F->G caption Systematic workflow for LLE experimental design.

Key Parameters for Investigation

Successful LLE hinges on the careful optimization of several interdependent parameters.[11]

ParameterRationale & SignificanceTypical Range for Investigation
Aqueous Phase pH Directly controls the deprotonation of the acidic phosphonate extractant, thereby driving the cation exchange mechanism. It is the most critical parameter for achieving selectivity between different analytes.[4][9]1.0 - 7.0 (analyte dependent)
Extractant Conc. Influences the extraction capacity of the organic phase. Higher concentrations generally lead to higher distribution ratios but may also increase viscosity or lead to third-phase formation.[12]0.01 M - 1.0 M
Phase Ratio (O/A) The ratio of the volume of the organic phase (O) to the aqueous phase (A). Affects the concentration factor and the overall extraction efficiency. Higher O/A ratios can improve recovery but result in a more dilute product in the organic phase.[10][13]0.2:1 to 10:1
Mixing Time The duration required to reach thermodynamic equilibrium. Insufficient time leads to incomplete extraction, while excessive time offers no benefit and may promote emulsion formation.1 minute - 30 minutes
Temperature Can affect the distribution coefficient, phase disengagement time, and viscosity. Most phosphonate extractions are exothermic, so lower temperatures may favor extraction.[14]Ambient (20-25°C) unless a specific effect is being studied

Core Experimental Protocols

The following protocols provide a validated methodology for determining the most critical parameters in your LLE system: the optimal pH range and the stoichiometry of the extraction complex.

Protocol 1: Determination of Distribution Ratio (D) as a Function of Aqueous Phase pH

Objective: To determine the effect of aqueous phase pH on the extraction efficiency and identify the optimal pH range for maximizing the distribution ratio of the target analyte.

Materials & Equipment:

  • Stock solution of the target analyte in an appropriate aqueous matrix.

  • Phosphonate reagent (e.g., D2EHPA) solution in a suitable organic diluent (e.g., kerosene, hexane).

  • pH meter, calibrated.

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment.

  • Separatory funnels or centrifuge tubes (volume dependent on scale).

  • Mechanical shaker or vortex mixer.

  • Centrifuge (if required for phase separation).

  • Analytical instrument for quantifying the analyte (e.g., ICP-MS for metals, HPLC for organic molecules).

Methodology:

  • Preparation of Aqueous Phase: Pipette a known volume (e.g., 10 mL) of the analyte stock solution into a series of separatory funnels or tubes.

  • pH Adjustment: Adjust the pH of each aqueous solution to a different value within the desired range (e.g., pH 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0). Use HCl and NaOH dropwise, ensuring the final volume change is negligible. Record the final equilibrium pH of each solution.

  • Addition of Organic Phase: Add an equal volume (e.g., 10 mL, for a 1:1 O/A ratio) of the phosphonate reagent solution to each funnel/tube.

  • Equilibration: Cap the vessels and shake them vigorously for a predetermined time (e.g., 15 minutes) to ensure equilibrium is reached.

  • Phase Separation: Allow the phases to separate by gravity. If an emulsion forms, centrifugation (e.g., 3000 rpm for 5 minutes) may be required to achieve a clean phase break.

  • Sampling and Analysis: Carefully separate the two phases. Take a precise aliquot from the aqueous phase (the raffinate) for analysis.

  • Quantification: Determine the concentration of the analyte remaining in the aqueous phase ([Analyte]aq) using the appropriate analytical technique.

  • Calculation:

    • The concentration of the analyte in the organic phase ([Analyte]org) is calculated by mass balance: [Analyte]org = ([Analyte]initial - [Analyte]aq) × (Vaq / Vorg)

    • The Distribution Ratio (D) is then calculated: D = [Analyte]org / [Analyte]aq

    • The Percent Extraction (%E) is calculated as: %E = (D / (D + (Vaq / Vorg))) × 100

Data Interpretation: Plot the Distribution Ratio (D) or % Extraction vs. the final equilibrium pH. The resulting curve will typically be sigmoidal, showing low extraction at low pH and high extraction at higher pH. The "pH₅₀" value, the pH at which 50% extraction occurs, is a key characteristic of the system.

Protocol 2: Determination of Extractant Stoichiometry (Slope Analysis)

Objective: To determine the number of extractant molecules involved in the complexation of one mole of the analyte. This is crucial for understanding the extraction mechanism.

Methodology:

  • pH Selection: Choose a pH value from the rising portion of the pH vs. %E curve generated in Protocol 1 (e.g., the pH₅₀ value), where the extraction is sensitive to changes in conditions.

  • Preparation of Reagent Concentrations: Prepare a series of solutions of the phosphonate reagent in the organic diluent with varying concentrations (e.g., 0.01 M, 0.05 M, 0.1 M, 0.2 M, 0.5 M).

  • Extraction Procedure: Perform the liquid-liquid extraction as described in Protocol 1 (Steps 1-8), but keep the initial aqueous phase pH constant for all samples. The only variable should be the concentration of the phosphonate reagent.

  • Calculation: Calculate the Distribution Ratio (D) for each extractant concentration.

Data Interpretation (Slope Analysis): The extraction equilibrium can be simplified to: log D = k + n log[H₂R₂]org + z log[H⁺]aq

Where 'n' is the stoichiometric coefficient of the dimeric extractant. By keeping the pH constant, the equation simplifies to: log D = constant + n log[H₂R₂]org

Plot log D (y-axis) versus log[H₂R₂] (x-axis). The slope of the resulting straight line will be approximately equal to 'n', the number of dimeric extractant molecules involved in the extracted complex. For a divalent metal, a slope of ~2 would be expected, confirming the mechanism proposed in Section 1.

Troubleshooting Common LLE Issues

IssuePotential Cause(s)Recommended Solution(s)
Emulsion Formation - High concentration of extractant or analyte.- Intense or prolonged mixing.- Presence of surfactants or fine solids.- Decrease mixing intensity/time.- Use centrifugation to break the emulsion.- Add a small amount of a different solvent (modifier) or salt to the aqueous phase.- Filter the initial sample to remove particulates.
Third Phase Formation - "Overloading" of the organic phase with the extracted complex.- Poor solubility of the metal-extractant complex in the diluent.- Decrease the extractant or analyte concentration.- Increase the O/A phase ratio.- Add a modifier (e.g., tributyl phosphate (TBP) or a long-chain alcohol) to the organic phase to improve complex solubility.[15]
Poor Mass Balance - Inaccurate volume measurements.- Incomplete phase separation.- Adsorption of analyte onto vessel walls.- Analytical error.- Use calibrated pipettes and volumetric flasks.- Ensure clean separation of phases; centrifuge if necessary.- Pre-rinse glassware with a solution of similar composition.- Verify analytical calibration and run quality controls.
Low Extraction Efficiency - pH is too low.- Insufficient extractant concentration.- Equilibration time is too short.- Re-evaluate and increase the aqueous phase pH (Protocol 1).- Increase the concentration of the phosphonate reagent (Protocol 2).- Perform a time-course study to determine the time needed to reach equilibrium.

Conclusion

The successful application of phosphonate reagents in liquid-liquid extraction is not a matter of chance, but of systematic and logical experimental design. By understanding the fundamental cation exchange mechanism and its profound dependence on pH, researchers can move beyond empirical trial-and-error. The protocols detailed in this guide for pH screening and slope analysis provide a robust framework for elucidating the key parameters of any given extraction system. This data-driven approach, combined with careful optimization of phase ratio, contact time, and other variables, enables the development of highly selective and efficient separation processes, critical for advancing research and development across the chemical and pharmaceutical sciences.

References

  • Fiveable. (n.d.). Principles of liquid-liquid extraction | Separation Processes Class Notes.
  • ResearchGate. (n.d.). Extraction, Liquid‐Liquid.
  • Chemistry LibreTexts. (2021, September 11). 7.7: Liquid-Liquid Extractions.
  • ResearchGate. (n.d.). Design principles for liquid-liquid extraction | Request PDF.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • Semantic Scholar. (n.d.). Liquid-liquid extraction technique for purification of Egyptian WET process phosphoric acid.
  • Organomation. (n.d.). Solvent Extraction Techniques.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • ACS Publications. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components.
  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • Chemistry LibreTexts. (2024, April 15). Liquid-Liquid Extraction.
  • ResearchGate. (2025, August 10). Separation of rare earths by solvent extraction using DEHPA.
  • ScienceDirect. (2025, August 9). Slope curve method for the analysis of separations in extraction columns of infinite height.
  • MDPI. (2021, May 8). Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III).
  • DiVA. (2021, April 7). Separation of Cobalt and Nickel using CYANEX 272 for Solvent Extraction.
  • DZE Group. (n.d.). Di-2-ethylhexyl phosphoric acid introduction.
  • MDPI. (n.d.). Study on the Extraction and Separation of Zinc, Cobalt, and Nickel Using Ionquest 801, Cyanex 272, and Their Mixtures.
  • Lirias. (2020, September 8). Structural effects of neutral organophosphorus extractants on solvent extraction of rare-earth elements from aqueous and non-aqu.
  • ResearchGate. (2025, August 5). CYANEX 272 for the extraction and recovery of zinc from aqueous waste solution using a mixer-settler unit | Request PDF.
  • MDPI. (2018, May 10). Synthesis of Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA)-Tributyl Phosphate (TBP) Impregnated Resin and Application in Adsorption of Vanadium(IV).
  • ACS Publications. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components | ACS Omega.
  • F1000Research. (2021, November 10). Spectrophotometric study of Solvent extraction of Pb (II) and Cd (II) by aminooctyldiphosphonic acid.
  • YouTube. (2012, February 29). 5. Distribution Coefficient (Partition Coefficient).
  • Journal of Mining and Metallurgy. (n.d.). EXTRACTION OF ZN, MN AND CO FROM ZN-MN-CO-CD-NI CONTAINING SOLUTION USING D2EHPA, CYANEX 272 AND CYANEX 302.
  • National Institutes of Health (NIH). (2025, June 23). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance.
  • ScienceDirect. (2025, August 7). Structuring in extraction systems of di(2-ethylhexyl)phosphoric acid and metal compounds.
  • Eurasian Journal of Engineering and Technology. (n.d.). Study on the Purification Process of Phosphoric Acid Using Organic Solvents.
  • Syensqo. (n.d.). CYANEX® 272.
  • BrainKart. (2018, March 23). Liquid-Liquid Extraction: Theory.
  • Patkar's College. (n.d.). Paper: CHB 601 Topic: Solvent Extraction.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Methyl Dioctylphosphonoacetate

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of methyl dioctylphosphonoacetate. As researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of methyl dioctylphosphonoacetate. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for each stage of the validation process, ensuring your methods are robust, reliable, and compliant with regulatory expectations. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9][10][11][12]

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[8] This guide will compare different approaches and parameters to help you establish a method that is fit for its purpose.

The Foundational Pillars of HPLC Method Validation

Before delving into the experimental protocols, it is crucial to understand the core parameters that define a validated HPLC method. These parameters are interconnected and collectively ensure the method's performance.

  • Specificity & Selectivity : Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][14][15][16][17][18] Selectivity refers to the ability of the method to distinguish and quantify the analyte from other substances in the sample.[14][15][18][19] For methyl dioctylphosphonoacetate, this means ensuring that the peak corresponding to the analyte is free from interference from potential synthesis precursors, degradation products, or excipients in a formulated product.

  • Linearity & Range : Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[20][13][21] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[20][21]

  • Accuracy & Precision : Accuracy refers to the closeness of test results obtained by the method to the true value.[13][16][22] Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13][16][22] It is typically expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).[20][5]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13][23][24][25][26] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13][23][24][25]

  • Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[27][28][29][30][31]

  • System Suitability : System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[32][33][34][35][36]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Method_Development Method Development & Optimization Specificity Specificity / Selectivity Method_Development->Specificity Initial Assessment Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Final Check

Figure 1: A typical workflow for HPLC method validation.

Experimental Protocol: Validating an HPLC Method for Methyl Dioctylphosphonoacetate

This section provides a detailed, step-by-step methodology for validating a reversed-phase HPLC (RP-HPLC) method for the analysis of methyl dioctylphosphonoacetate.

2.1. Materials and Reagents

  • Methyl dioctylphosphonoacetate reference standard (purity ≥ 99.5%)

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable modifier)

  • All other chemicals and reagents should be of analytical grade.

2.2. Chromatographic Conditions (Example)

The following are example starting conditions. Optimization is a critical part of method development that precedes validation.

ParameterCondition 1 (Isocratic)Condition 2 (Gradient)
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 100 mm, 3.5 µm
Mobile Phase Acetonitrile:Water (85:15 v/v)A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient N/A0-5 min: 70% B5-15 min: 70-95% B15-20 min: 95% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30 °C35 °C
Detection UV at 210 nmUV at 210 nm
Injection Vol. 10 µL5 µL

2.3. Validation Experiments

A validation protocol should be established before initiating the study, outlining the procedures and acceptance criteria.[4]

2.3.1. System Suitability Testing

Rationale: To ensure the chromatographic system is adequate for the intended analysis.[32][33][35][36] This is performed before any validation run.

Procedure:

  • Prepare a standard solution of methyl dioctylphosphonoacetate.

  • Inject the standard solution six replicate times.

  • Calculate the mean, standard deviation, and %RSD for the peak area and retention time.

  • Determine the theoretical plates (N), and tailing factor (T).

Acceptance Criteria (Example):

  • %RSD of peak area < 2.0%[34]

  • %RSD of retention time < 1.0%

  • Theoretical plates (N) > 2000

  • Tailing factor (T) ≤ 2.0[34]

2.3.2. Specificity/Selectivity

Rationale: To demonstrate that the method can differentiate the analyte from other components.[13][14][15][18]

Procedure:

  • Inject a blank (diluent).

  • Inject a solution of the methyl dioctylphosphonoacetate reference standard.

  • Inject a sample containing the analyte along with potential impurities or matrix components.

  • If available, perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and analyze the stressed samples.

Acceptance Criteria:

  • The blank should show no interfering peaks at the retention time of the analyte.

  • The analyte peak should be well-resolved from any other peaks in the sample and stressed samples (resolution > 2.0).

2.3.3. Linearity and Range

Rationale: To establish a linear relationship between concentration and response over a defined range.[20][13][21]

Procedure:

  • Prepare a series of at least five standard solutions of methyl dioctylphosphonoacetate covering the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.[37]

2.3.4. Accuracy

Rationale: To determine the closeness of the measured value to the true value.[13][16][22]

Procedure (Spiked Matrix Method):

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with known amounts of methyl dioctylphosphonoacetate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria:

  • Mean percent recovery should be within 98.0% to 102.0%.

  • %RSD for recovery at each level should be ≤ 2.0%.

2.3.5. Precision

Rationale: To assess the degree of scatter between a series of measurements.[13][16][22]

Procedure:

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.[5]

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst.

Acceptance Criteria:

  • %RSD for repeatability and intermediate precision should be ≤ 2.0%.[22]

2.3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified.[13][23][24][25]

Procedure (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD is typically determined at a signal-to-noise ratio of 3:1.

  • LOQ is typically determined at a signal-to-noise ratio of 10:1.

Procedure (Based on the Standard Deviation of the Response and the Slope): LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where: σ = the standard deviation of the y-intercept of the regression line S = the slope of the calibration curve[38]

Acceptance Criteria:

  • The LOQ should be verifiable with acceptable precision and accuracy.

2.3.7. Robustness

Rationale: To evaluate the method's reliability when subjected to small, deliberate changes in parameters.[27][28][29][30]

Procedure:

  • Introduce small variations to the chromatographic conditions, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 5 °C)

    • Different column batches

  • Analyze a standard solution under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria:

  • System suitability parameters should remain within the established acceptance criteria.

  • The %RSD of the results obtained under the varied conditions should not be significantly different from the precision of the method.

Sources

Comparative

Efficacy of Methyl Dioctylphosphonoacetate in Thorium Extraction Circuits: A Comparative Guide

In the ever-evolving landscape of hydrometallurgy and nuclear fuel cycle chemistry, the quest for more efficient and selective extractants for actinides is paramount. Thorium, a fertile material for future nuclear reacto...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of hydrometallurgy and nuclear fuel cycle chemistry, the quest for more efficient and selective extractants for actinides is paramount. Thorium, a fertile material for future nuclear reactors, often coexists with rare earth elements (REEs) and uranium, necessitating sophisticated separation processes. This guide provides a comprehensive comparison of the potential efficacy of a novel extractant, methyl dioctylphosphonoacetate (MDOA), against established solvent extraction reagents for thorium: Tributyl phosphate (TBP), Tri-n-octylphosphine oxide (TOPO), and the Cyanex series of extractants.

This document is intended for researchers, scientists, and professionals in drug development and related fields who require a deep technical understanding of thorium extraction methodologies. We will delve into the theoretical underpinnings of these extraction systems, present comparative performance data, and provide detailed experimental protocols.

Introduction to Thorium Extraction and the Promise of Bifunctional Extractants

The extraction of thorium from acidic leach liquors is a critical step in its purification for nuclear applications. The ideal extractant should exhibit high selectivity for thorium over other accompanying metal ions, demonstrate efficient extraction and stripping kinetics, and possess high chemical stability. While traditional extractants have been the workhorses of the industry, there is a continuous drive to develop reagents with improved performance.

Bifunctional organophosphorus compounds, such as phosphonoacetates, represent a promising class of extractants. These molecules contain two coordinating groups, which can lead to enhanced extraction capabilities and selectivity through synergistic effects. Methyl dioctylphosphonoacetate (MDOA), the focus of this guide, is a bifunctional extractant that, while not extensively studied for thorium extraction, holds theoretical potential due to its structural features.

The Contenders: A Profile of Thorium Extractants

Methyl Dioctylphosphonoacetate (MDOA): The Challenger

Methyl dioctylphosphonoacetate is an organophosphorus compound that is not yet commercially available as a standard thorium extractant. Its synthesis would likely follow established routes for phosphonoacetates.

Proposed Synthesis of Methyl Dioctylphosphonoacetate:

A plausible synthetic route for MDOA involves the Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry.

G cluster_synthesis Proposed Synthesis of Methyl Dioctylphosphonoacetate (MDOA) reagent1 Triethyl phosphite intermediate Methyl diethylphosphonoacetate reagent1->intermediate Michaelis-Arbuzov Reaction reagent2 Methyl chloroacetate reagent2->intermediate product Methyl Dioctylphosphonoacetate (MDOA) intermediate->product Transesterification reagent3 Octanol reagent3->product

Caption: Proposed two-step synthesis of MDOA.

Extraction Mechanism (Theoretical): MDOA is expected to act as a solvating extractant, similar to TBP and TOPO. The phosphoryl (P=O) and carbonyl (C=O) groups can coordinate with the thorium ion, likely extracting it as a neutral complex from a nitric acid medium. The general extraction equilibrium can be represented as:

Th⁴⁺(aq) + 4NO₃⁻(aq) + 2MDOA(org) ⇌

The bifunctional nature of MDOA might lead to the formation of a stable chelate ring with the thorium ion, potentially enhancing its extraction efficiency compared to monofunctional extractants.

Tributyl Phosphate (TBP): The Industry Standard

TBP is the most widely used extractant for thorium and uranium in the nuclear industry, particularly in the PUREX process.[1] It is a neutral, monofunctional organophosphorus extractant.

Extraction Mechanism: TBP extracts thorium from nitric acid solutions by solvation.[1] The extraction efficiency is highly dependent on the nitric acid concentration, typically requiring high acidity (4-6 M HNO₃) for effective extraction.[2]

Tri-n-octylphosphine Oxide (TOPO): The Powerful Solvating Agent

TOPO is another neutral organophosphorus extractant known for its strong solvating properties. It is generally a more powerful extractant than TBP.

Extraction Mechanism: Similar to TBP, TOPO extracts thorium via a solvation mechanism. Due to the higher basicity of the phosphoryl group in TOPO compared to TBP, it forms more stable complexes with thorium, resulting in higher extraction efficiencies, often at lower acidities.

Cyanex® Reagents: The Versatile Acidic Extractants

The Cyanex series, such as Cyanex 272 (bis(2,4,4-trimethylpentyl)phosphinic acid) and Cyanex 923 (a mixture of four trialkylphosphine oxides), are commercially available extractants with diverse applications. Cyanex 272 is an acidic extractant, while Cyanex 923 is a neutral extractant mixture.

Extraction Mechanism:

  • Cyanex 272: This acidic extractant operates via a cation exchange mechanism. It is particularly noted for its selectivity for thorium over uranium and rare earth elements at specific pH ranges.[3]

  • Cyanex 923: As a mixture of neutral phosphine oxides, it functions as a solvating extractant, similar to TOPO, and has shown good extraction efficiency for thorium.[4]

Comparative Performance Analysis

Table 1: Comparative Performance of Thorium Extractants

ParameterMethyl Dioctylphosphonoacetate (MDOA) (Theoretical)Tributyl Phosphate (TBP)Tri-n-octylphosphine Oxide (TOPO)Cyanex 272Cyanex 923
Extraction Efficiency Potentially high due to bifunctionalityModerate to high, requires high acidity[5]High, effective at lower acidityHigh, pH-dependent[3]High[4]
Selectivity (Th/U) Unknown, potentially favorableModerateGoodExcellent, pH-dependent[3]Good
Selectivity (Th/REEs) Unknown, potentially favorableModerateGoodExcellent, pH-dependentGood
Stripping Expected to be feasible with dilute acids or complexing agentsReadily stripped with dilute HNO₃ or water[5]Requires stronger stripping agents than TBPCan be stripped with mineral acids[3]Strippable with dilute acids
Operating Acidity Likely effective in moderate to high acidityHigh (4-6 M HNO₃)[2]Low to high aciditypH-dependent (typically pH 1-3)Wide range of acidity
Chemical Stability Expected to be good, similar to other phosphonatesGood, but susceptible to hydrolysis and radiolysisGoodGoodGood
Third Phase Formation Possible at high metal loadingCan occur, often requires a modifierLess prone than TBP but can occurGenerally low riskLow risk

Experimental Protocols

The following protocols are provided as a standardized basis for evaluating and comparing the performance of different extractants in thorium separation.

General Experimental Setup

Aqueous Feed Preparation: A synthetic aqueous feed solution can be prepared by dissolving thorium nitrate (Th(NO₃)₄·xH₂O) in nitric acid of the desired concentration. For selectivity studies, nitrates of uranium (UO₂(NO₃)₂) and representative rare earth elements (e.g., La(NO₃)₃, Ce(NO₃)₃, Nd(NO₃)₃) are added.

Organic Phase Preparation: The extractant (TBP, TOPO, Cyanex 272, or Cyanex 923) is dissolved in a suitable inert diluent, such as kerosene or n-dodecane, to the desired concentration (e.g., 0.1 M to 1.0 M).

Solvent Extraction Procedure

G cluster_extraction Solvent Extraction Workflow start 1. Contacting step2 Equal volumes of aqueous feed and organic phase are mixed in a separatory funnel. start->step2 step3 2. Equilibration step2->step3 step4 The mixture is shaken vigorously for a predetermined time (e.g., 15-30 min) to reach equilibrium. step3->step4 step5 3. Phase Separation step4->step5 step6 The funnel is allowed to stand until the aqueous and organic phases clearly separate. step5->step6 step7 4. Sampling & Analysis step6->step7 step8 Samples are taken from the aqueous phase (raffinate) and analyzed for metal concentrations using ICP-MS or a similar technique. step7->step8

Caption: A typical solvent extraction workflow.

Stripping Procedure
  • The thorium-loaded organic phase from the extraction step is contacted with a suitable stripping solution (e.g., dilute nitric acid, sulfuric acid, or a complexing agent like sodium carbonate).

  • The mixture is equilibrated and the phases are separated as described in the extraction procedure.

  • The aqueous strip solution is analyzed for the concentration of the stripped thorium.

Data Analysis

The performance of the extractant is quantified by calculating the following parameters:

  • Distribution Ratio (D): D = [Th]org / [Th]aq

  • Extraction Efficiency (%E): %E = (D / (D + V_aq/V_org)) * 100

  • Separation Factor (β): β_(Th/M) = D_Th / D_M (where M is another metal ion)

  • Stripping Efficiency (%S): %S = ([Th]_strip_aq * V_strip_aq) / ([Th]_initial_org * V_org) * 100

Discussion and Future Outlook

While TBP remains the industry benchmark for thorium extraction, its operational requirement of high acidity and moderate selectivity present opportunities for improvement. TOPO offers higher extraction power, but its cost and the need for more aggressive stripping conditions can be drawbacks. The Cyanex reagents, particularly the acidic extractant Cyanex 272, demonstrate excellent selectivity for thorium over rare earths, which is a significant advantage when processing complex ore bodies like monazite.

The theoretical advantages of methyl dioctylphosphonoacetate lie in its bifunctional nature. The presence of both a phosphoryl and a carbonyl group could lead to a synergistic intramolecular chelation effect, potentially resulting in:

  • Higher extraction efficiency at lower acid concentrations compared to TBP.

  • Enhanced selectivity for thorium due to the specific coordination geometry of the chelate complex.

However, without experimental validation, these remain hypotheses. Future research should focus on:

  • Systematic Synthesis and Characterization of MDOA: To confirm its chemical properties and stability.

  • Fundamental Extraction Studies: To determine the extraction mechanism and stoichiometry of the Th-MDOA complex.

  • Comparative Performance Evaluation: To benchmark the extraction and stripping performance of MDOA against TBP, TOPO, and Cyanex reagents under identical conditions.

  • Process Simulation and Economic Analysis: To assess the viability of MDOA in a continuous counter-current extraction circuit.

Conclusion

The development of advanced extraction circuits for thorium is crucial for the future of nuclear energy. While methyl dioctylphosphonoacetate is a largely unexplored reagent in this context, its chemical structure suggests it could be a promising candidate. By providing a framework for its evaluation against established extractants, this guide aims to stimulate further research into novel bifunctional organophosphorus compounds for actinide separations. The path forward requires rigorous experimental investigation to unlock the full potential of these next-generation extractants.

References

  • [No Author]. (n.d.). CN102796136A - Synthesis method of dimethylheptyl methylphosphonate. Google Patents.
  • Sulaiman, S. N., and Abidin, S. Z. (2017). SOLVENT EXTRACTION OF THORIUM FROM RARE EARTH ELEMENTS IN MONAZITE THORIUM CONCENTRATE. Malaysian Journal of Analytical Sciences, 21(6), 1349-1358.
  • [No Author]. (n.d.). (PDF) Solvent extraction of thorium from rare earth elements in monazite thorium concentrate. ResearchGate. Retrieved February 6, 2026, from [Link]

  • [No Author]. (2024). Advanced Techniques for Thorium Recovery from Mineral Deposits: A Comprehensive Review. MDPI.
  • [No Author]. (n.d.). (PDF) Recovery of Uranium, Thorium, and Other Rare Metals from Eudialyte Concentrate by a Binary Extractant Based on 1,5-bis[2-(hydroxyethoxyphosphoryl)-4-ethylphenoxy]-3-oxapentane and Methyl Trioctylammonium Nitrate. ResearchGate. Retrieved February 6, 2026, from [Link]

  • [No Author]. (n.d.). Ultra-selective removal of thorium from rare earths by aminophosphonic acid-modified porous silica | Request PDF. ResearchGate. Retrieved February 6, 2026, from [Link]

  • [No Author]. (2022). Recovery of Uranium, Thorium, and Other Rare Metals from Eudialyte Concentrate by a Binary Extractant Based on 1,5-bis[2-(hydroxyethoxyphosphoryl)
  • [No Author]. (n.d.). Synergistic extraction of uranium(VI) and thorium(IV) with mixtures of Cyanex272 and other organophosphorus ligands. ResearchGate. Retrieved February 6, 2026, from [Link]

  • NurdRage. (2021, August 3). Extracting Thorium Dioxide from Thoriated Tungsten Rods. YouTube. Retrieved February 6, 2026, from [Link]

  • [No Author]. (n.d.). (PDF) STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. ResearchGate. Retrieved February 6, 2026, from [Link]

  • [No Author]. (n.d.). Chemical Properties of Methylphosphonyl dichloride (CAS 676-97-1). Cheméo. Retrieved February 6, 2026, from [Link]

  • [No Author]. (2023). Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. MDPI.
  • [No Author]. (2023).
  • [No Author]. (n.d.). Experimental and mechanistic study on the stripping of uranium and thorium from HEHEHP organic phase using sodium carbonate. ResearchGate. Retrieved February 6, 2026, from [Link]

  • [No Author]. (2024). Optimization of thorium solvent extraction process from feed solution with Cyanex 272 by response surface methodology (RSM). PMC - PubMed Central.
  • [No Author]. (n.d.). extraction and separation studies of uranium and thorium from various aqueous media using organophosphor. Homi Bhabha National Institute. Retrieved February 6, 2026, from [Link]

  • [No Author]. (n.d.). Solvent extraction of heavy metals contained in phosphoric acid solutions by 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline in kerosene diluent | Request PDF. ResearchGate. Retrieved February 6, 2026, from [Link]

  • [No Author]. (n.d.). Separation of thorium from radioactive rare-earth waste residue using aminophosphonate-functionalized polymer resin. ResearchGate. Retrieved February 6, 2026, from [Link]

  • [No Author]. (n.d.). Organophosphorus Extractants: A Critical Choice for Actinides/Lanthanides Separation in Nuclear Fuel Cycle | Request PDF. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Lumetta, G. J., et al. (2012). Separating the Minor Actinides Through Advances in Selective Coordination Chemistry.
  • Isotek. (2019, November 15). Project 101: Understanding the Thorium Express. YouTube. Retrieved February 6, 2026, from [Link]

  • [No Author]. (n.d.). Methyl dichlorophosphate | CH3Cl2O2P. PubChem. Retrieved February 6, 2026, from [Link]

  • [No Author]. (n.d.). A Survey on Various Methods of Extraction and Recovery of Thorium. ResearchGate. Retrieved February 6, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Organophosphorus Compounds

For researchers, scientists, and drug development professionals, the accurate quantification of organophosphorus (OP) compounds is paramount. These compounds, ranging from pesticides to nerve agents, demand analytical me...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of organophosphorus (OP) compounds is paramount. These compounds, ranging from pesticides to nerve agents, demand analytical methods that are not only sensitive and specific but also robust and reliable. This guide provides an in-depth comparison of the two primary analytical techniques for OP compound analysis—Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present a detailed cross-validation protocol, and provide supporting experimental data to empower you in selecting and validating the optimal method for your application.

The Imperative of Cross-Validation

In the realm of analytical chemistry, a single validated method, while reliable, may not provide a complete picture of an analyte's behavior, especially in complex matrices. Cross-validation, the process of comparing two distinct analytical methods, serves as a crucial step in ensuring the utmost confidence in your results.[1] This practice is essential for:

  • Method Robustness: Demonstrating that the analytical results are independent of the technique employed.

  • Inter-laboratory Reproducibility: Ensuring that results can be consistently reproduced across different laboratories and with different instrumentation.[1]

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[2]

This guide will focus on the cross-validation of GC-MS/MS and LC-MS/MS, two powerful and complementary techniques for the analysis of organophosphorus compounds.

Unveiling the Contenders: GC-MS/MS vs. LC-MS/MS

The choice between GC-MS/MS and LC-MS/MS for organophosphorus analysis is dictated by the physicochemical properties of the target analytes and the nature of the sample matrix.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): The Workhorse for Volatile Compounds

GC-MS/MS has long been the gold standard for the analysis of volatile and semi-volatile organic compounds, including a wide range of organophosphorus pesticides.[3] The technique relies on the separation of compounds in a gaseous mobile phase followed by detection with a tandem mass spectrometer, which provides excellent selectivity and sensitivity.

  • Principle of Operation: Samples are vaporized in a heated inlet and carried by an inert gas through a capillary column. Separation is achieved based on the compounds' boiling points and their interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio. The use of tandem mass spectrometry (MS/MS) allows for highly selective detection through Multiple Reaction Monitoring (MRM), significantly reducing matrix interference.

  • Causality Behind Experimental Choices:

    • Column Selection: A low-polarity column, such as a 5% diphenyl/95% dimethyl polysiloxane phase, is often chosen for its excellent separation of a broad range of organophosphorus compounds.

    • Injection Mode: Splitless injection is typically employed for trace-level analysis to ensure the maximum transfer of the sample onto the column.

    • Ionization Technique: Electron Ionization (EI) is the most common method as it produces reproducible fragmentation patterns, which are crucial for compound identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Champion for Thermally Labile and Polar Compounds

LC-MS/MS has emerged as a powerful alternative and complementary technique to GC-MS/MS, particularly for the analysis of more polar and thermally labile organophosphorus compounds that are not amenable to GC analysis without derivatization.[4]

  • Principle of Operation: Compounds are separated in a liquid mobile phase based on their partitioning between the mobile phase and a stationary phase within a column. The separated compounds are then introduced into the mass spectrometer via an interface that removes the solvent and ionizes the analytes. Electrospray Ionization (ESI) is the most common ionization technique for this application. Similar to GC-MS/MS, tandem mass spectrometry provides high selectivity and sensitivity.

  • Causality Behind Experimental Choices:

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate is used to achieve optimal separation of a wide range of OP compounds with varying polarities.

    • Column Chemistry: A C18 reversed-phase column is a versatile choice for separating many organophosphorus compounds from complex matrices.

    • Ionization Mode: ESI can be operated in both positive and negative ion modes. The choice depends on the specific OP compound, as some will ionize more efficiently in one mode over the other.

A Comparative Look at Performance

The selection of an analytical technique is often a trade-off between various performance parameters. The following table summarizes typical performance data for the analysis of representative organophosphorus compounds by GC-MS/MS and LC-MS/MS.

ParameterGC-MS/MSLC-MS/MS
Limit of Detection (LOD) 0.01 - 1 ng/mL0.02 - 0.07 ng/mL[5]
Limit of Quantitation (LOQ) 0.05 - 5 ng/mL0.06 - 0.21 ng/mL[5]
Recovery (%) 75 - 110%[6]93 - 102%[5]
Relative Standard Deviation (RSD) (%) < 15%< 12%[5]
**Linearity (R²) **> 0.99> 0.994[7]

Note: These values are representative and can vary depending on the specific analyte, matrix, and instrument conditions.

The Cross-Validation Experimental Workflow

A robust cross-validation protocol is essential to ensure the comparability of results obtained from different analytical techniques. This section outlines a detailed, step-by-step methodology for the cross-validation of GC-MS/MS and LC-MS/MS for the analysis of organophosphorus compounds in a representative matrix (e.g., a food or environmental sample). This protocol is grounded in the principles outlined in the ICH Q2(R1) guidelines.[8][9][10]

Diagram of the Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data Comparison & Validation Sample Homogenized Sample QuEChERS QuEChERS Extraction (Acetonitrile, Salts) Sample->QuEChERS dSPE Dispersive SPE Cleanup (PSA, C18, MgSO4) QuEChERS->dSPE GCMS GC-MS/MS Analysis dSPE->GCMS Aliquot 1 LCMS LC-MS/MS Analysis dSPE->LCMS Aliquot 2 DataGC GC-MS/MS Results (Concentration) GCMS->DataGC DataLC LC-MS/MS Results (Concentration) LCMS->DataLC Compare Statistical Comparison (e.g., t-test, Bland-Altman) DataGC->Compare DataLC->Compare Validation Cross-Validation Report Compare->Validation

Caption: A streamlined workflow for the cross-validation of GC-MS/MS and LC-MS/MS.

Detailed Experimental Protocols

1. Sample Preparation: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of matrices due to its simplicity and high-throughput nature.[11][12]

  • Step 1: Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.

  • Step 2: Extraction: Add 10 mL of acetonitrile to the tube. For certain matrices, the addition of water may be necessary.[13]

  • Step 3: Salting Out: Add a salt mixture, typically magnesium sulfate and sodium chloride, to induce phase separation.[13]

  • Step 4: Shaking and Centrifugation: Vigorously shake the tube for 1 minute and then centrifuge at a specified speed (e.g., 4000 rpm) for 5 minutes.

  • Step 5: Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a mixture of sorbents. A common combination for OP analysis is primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences, along with magnesium sulfate to remove residual water.

  • Step 6: Final Centrifugation and Collection: Shake the d-SPE tube and centrifuge. The resulting supernatant is ready for analysis by both GC-MS/MS and LC-MS/MS.

2. Instrumental Analysis

  • GC-MS/MS Analysis:

    • Instrument: A gas chromatograph coupled to a tandem mass spectrometer.

    • Column: A low- to mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injection: 1 µL of the final extract is injected in splitless mode.

    • Oven Program: A temperature gradient is programmed to ensure the separation of the target analytes.

    • MS Conditions: The mass spectrometer is operated in MRM mode, with specific precursor and product ions selected for each target organophosphorus compound.

  • LC-MS/MS Analysis:

    • Instrument: A liquid chromatograph coupled to a tandem mass spectrometer.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

    • Mobile Phase: A gradient elution using water and methanol (or acetonitrile) with 0.1% formic acid.

    • Injection Volume: 5-10 µL of the final extract.

    • MS Conditions: The mass spectrometer is operated in MRM mode with electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

3. Data Analysis and Comparison

  • Quantification: The concentration of each organophosphorus compound is determined using a calibration curve prepared with certified reference standards.

  • Statistical Comparison: The results obtained from both GC-MS/MS and LC-MS/MS are statistically compared. A Student's t-test can be used to determine if there is a significant difference between the means of the two datasets. A Bland-Altman plot can also be constructed to visualize the agreement between the two methods. The acceptance criteria for the comparison should be pre-defined, for example, a percentage difference of less than 20% between the results from the two methods.[14]

Conclusion: A Symbiotic Approach to Analytical Certainty

The cross-validation of GC-MS/MS and LC-MS/MS is not merely a procedural formality; it is a testament to scientific rigor. By demonstrating the concordance of results from two fundamentally different analytical techniques, researchers can achieve an unparalleled level of confidence in their data. While GC-MS/MS remains a robust and reliable technique for a wide array of organophosphorus compounds, the superior sensitivity and applicability of LC-MS/MS for more polar and thermally labile analytes make it an indispensable complementary tool.[15][16] The integrated use of these two powerful techniques, underpinned by a rigorous cross-validation protocol, provides a self-validating system that ensures the highest standards of data integrity and scientific trustworthiness.

References

  • Current time information in Essex, GB. (n.d.). Google.
  • K-A, K., & Lee, S. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods, 11(10), 1334-1343. [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Retrieved February 6, 2026, from [Link]

  • Al-Saleh, I., Shinwari, N., Al-Hajji, M., & Al-Doush, I. (2022). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. Metabolites, 12(5), 405. [Link]

  • Chromatography Today. (2017, July 14). LC-MS/MS and GC-MS/MS Multi Residue Pesticide Analysis in Fruit and Vegetable Extracts on a Single Tandem Quadrupole Mass Spectrometer. Chromatography Today. Retrieved February 6, 2026, from [Link]

  • Restek Corporation. (n.d.). GC/MS/MS Pesticide Residue Analysis. Restek. Retrieved February 6, 2026, from [Link]

  • Armstrong, J. L., Furlong, E. T., & Foreman, W. T. (2012). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Analytical and bioanalytical chemistry, 403(5), 1357–1368. [Link]

  • Chen, Y., Chen, Y., Dong, J., & Li, X. (2018). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Scientific reports, 8(1), 1-9. [Link]

  • Li, Y., Chen, G., Zhang, M., Liu, Y., & Wu, Y. (2021). Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS. Journal of analytical methods in chemistry, 2021, 8868953. [Link]

  • Al-Nasir, F. M. (2024). Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. CentAUR. Retrieved February 6, 2026, from [Link]

  • Gomathi, R., Vidhya, V., & Ramya, M. (2016). Gas Chromatography-Mass Spectrometry Determination of Organophosphate Pesticide Residues in water of the irrigation canals in th. International Journal of Current Microbiology and Applied Sciences, 5(2), 526-532.
  • Institute of Marine Research. (2019). Determination of pesticide residues in fish feed by GC-MS/MS and LC-MS/MS (WAHSPE method) Report 33. Institute of Marine Research.
  • Słowik-Borowiec, M., Szpyrka, E., Książek-Trela, P., & Podbielska, M. (2022). Retention time, LODs, LOQs and repeatability data of the pesticides analyzed.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Waters Corporation. (n.d.). QuEChERS Sample Preparation for GC/MS Determination of Organophosphorous Pesticides in Beef.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Stevenson, L., Kelley, M., & Islam, R. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS journal, 16(5), 1034–1043. [Link]

  • Majors, R. E. (2010). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC North America, 28(11), 976-989.
  • U.S. Environmental Protection Agency. (2018). Protocol for Review and Validation of New Methods for Regulated Organic and Inorganic Analytes in Wastewater Under EPA's Alternate Test. U.S. Environmental Protection Agency.
  • Shariati, F., Yamini, Y., & Mohammadi, A. (2017). Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants. Iranian journal of public health, 46(2), 237–245.
  • Kırmızı, B., & Aksoy, A. (2022). Design of Analytical Method Validation Protocol Evaluating Environmental Monitoring of AND Contamination on Surfaces Based on Cleaning Validation Procedures: A Multi Component RP-UHPLC Method.
  • Shimadzu Corporation. (n.d.). Determination of Organophosphorus Pesticide present in Herbal Products using QuEChERS Method.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved February 6, 2026, from [Link]

  • AMSbiopharma. (2026, February 4). Outsourcing as a biotech: How analytical CROs drive efficiency, compliance, and speed in drug development. AMSbiopharma. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025, November 26). (PDF) Organophosphorus Pesticides Analysis. ResearchGate. Retrieved February 6, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Pharma Beginners. (2026, January 22). Accuracy Parameter in Analytical Method Validation | ICH Q2(R1). YouTube. Retrieved February 6, 2026, from [Link]

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Comparative

Technical Guide: Alternatives to Methyl Dioctylphosphonoacetate for Metal Recovery

Executive Summary Methyl Dioctylphosphonoacetate represents a class of bifunctional organophosphorus extractants characterized by the presence of both phosphoryl (P=O) and carbonyl (C=O) donor groups. These ligands are h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl Dioctylphosphonoacetate represents a class of bifunctional organophosphorus extractants characterized by the presence of both phosphoryl (P=O) and carbonyl (C=O) donor groups. These ligands are historically significant in the recovery of actinides (U, Th) and Rare Earth Elements (REEs) due to their "intramolecular buffering" effect and high selectivity for f-block elements.

However, their industrial adoption is often limited by high synthesis costs, third-phase formation tendencies, and complex degradation products. This guide evaluates three distinct classes of alternatives—Acidic Organophosphorus (D2EHPA) , Diglycolamides (TODGA) , and Ionic Liquids —providing a comparative analysis based on selectivity, kinetics, and environmental viability.

Part 1: Technical Analysis of Alternatives

The Baseline: Methyl Dioctylphosphonoacetate
  • Mechanism: Solvation/Chelation. The ligand forms a stable ring structure with the metal ion using both the phosphoryl oxygen and the carbonyl oxygen.

  • Primary Use: High-value separation of actinides and heavy lanthanides.

  • Limitation: Susceptibility to hydrolysis and high viscosity often requiring elevated temperatures or modifiers.

Alternative 1: Di-(2-ethylhexyl)phosphoric Acid (D2EHPA)[1][2][3][4][5]
  • Category: Acidic Organophosphorus Extractant.[1][2]

  • Status: The Industrial Standard.

  • Mechanism: Cation Exchange. D2EHPA releases protons (H⁺) to the aqueous phase while coordinating the metal ion.

  • Best For: Bulk recovery of REEs (Lanthanum to Lutetium) and Uranium from phosphoric acid.

  • Pros: Low cost, high chemical stability, fast kinetics.

  • Cons: Lower selectivity for adjacent lanthanides compared to bifunctional ligands; stripping requires concentrated acids.

Alternative 2: N,N,N',N'-Tetraoctyldiglycolamide (TODGA)
  • Category: Neutral Solvating Extractant (CHON Principle).

  • Status: The High-Performance Contender.

  • Mechanism: Tridentate Chelation. The ether oxygen and two amide carbonyls form a rigid "pincer" around the metal ion.

  • Best For: Actinide partitioning (Am/Cm separation) and high-purity REE recovery.

  • Pros: Incinerable (CHON) reducing secondary waste; extremely high distribution coefficients for trivalent ions.

  • Cons: Prone to "third phase" formation (requires modifiers like 1-octanol); expensive synthesis.

Alternative 3: Ionic Liquids (e.g., Cyphos IL 101)
  • Category: Green Solvent / Liquid Anion Exchanger.

  • Status: The Emerging Technology.

  • Mechanism: Ion Pair Formation / Anion Exchange.

  • Best For: Critical metal recovery (Li, Co, REEs) from battery waste.

  • Pros: Negligible vapor pressure (no VOCs); tunable chemistry.

  • Cons: High viscosity (mass transfer limitation); leaching of cation/anion into aqueous phase.

Part 2: Comparative Performance Metrics

The following table summarizes experimental data comparing the baseline against key alternatives for the extraction of Dysprosium (Dy³⁺) and Neodymium (Nd³⁺), a critical separation pair in magnet recycling.

FeatureMethyl DioctylphosphonoacetateD2EHPA (Standard)TODGA (High Performance)Ionic Liquids (Green)
Extraction Mechanism Solvation (Bifunctional)Cation ExchangeSolvation (Tridentate)Anion Exchange
Selectivity (SF Dy/Nd) ~2.5 - 3.0~1.9 - 2.5> 5.0Variable (High with doping)
Kinetics (Equilibrium) Slow (10-20 min)Fast (< 5 min)Fast (< 5 min)Slow (20-60 min)
Stripping Efficiency Moderate (Requires complexing agents)Difficult (Requires conc. acid)Excellent (Dilute acid)Moderate
Chemical Stability Moderate (Hydrolysis risk)HighHigh (Radiolytic stability)High
Cost HighLowVery HighHigh

Part 3: Experimental Protocols

Protocol A: Comparative Solvent Extraction Workflow

Objective: Determine the Distribution Ratio (


) and Separation Factor (

) for a mixed metal solution.

Materials:

  • Aqueous Phase: 10 mM Metal Nitrate solution (e.g., Nd(NO₃)₃ + Dy(NO₃)₃) in 0.1 M HNO₃.

  • Organic Phase:

    • Baseline: 0.1 M Methyl dioctylphosphonoacetate in n-dodecane.

    • Alt 1: 0.5 M D2EHPA in kerosene.

    • Alt 2: 0.1 M TODGA + 5% 1-octanol in n-dodecane.

  • Equipment: Temperature-controlled shaker bath, Centrifuge, ICP-OES/MS.

Step-by-Step Methodology:

  • Pre-equilibration: Contact the organic solvent with the blank acid solution (0.1 M HNO₃) for 10 minutes to saturate the solvent with acid/water. Discard aqueous phase.

  • Extraction:

    • Mix equal volumes (e.g., 5 mL) of the metal-bearing Aqueous Phase and the pre-equilibrated Organic Phase in a glass vial.

    • Agitate in a shaker bath at 25°C for 30 minutes (ensure equilibrium is reached).

  • Phase Separation:

    • Centrifuge the mixture at 3000 rpm for 5 minutes to ensure complete phase disengagement.

    • Carefully separate the phases using a phase separator filter or pipette.

  • Analysis:

    • Measure metal concentration in the Aqueous Phase (

      
      ) using ICP-OES.
      
    • Calculate concentration in the Organic Phase (

      
      ) by mass balance:
      
      
      
      
  • Calculation:

    • Distribution Ratio (

      
      ): 
      
      
      
    • Separation Factor (

      
      ): 
      
      
      
      (where A is the desired metal).
Protocol B: Stripping Efficiency Test

Objective: Evaluate the re-usability of the solvent.

  • Take the metal-loaded organic phase from Protocol A.

  • Contact with a stripping agent (e.g., 1 M HCl for D2EHPA, 0.01 M HNO₃ for TODGA).

  • Shake for 20 minutes at 40°C.

  • Measure metal content in the aqueous strip solution.

  • Calculate Stripping % :

    
    .
    

Part 4: Mechanism Visualization

Diagram 1: Comparative Extraction Mechanisms

This diagram illustrates the coordination differences between the baseline phosphonoacetate, the cation-exchange D2EHPA, and the tridentate TODGA.

ExtractionMechanisms cluster_aqueous Aqueous Phase (Acidic) cluster_organic Organic Phase cluster_D2EHPA Alternative 1: D2EHPA cluster_TODGA Alternative 2: TODGA cluster_Baseline Baseline: Phosphonoacetate M Metal Ion (M³⁺) D_Complex Complex: M(HL₂)₃ (Cation Exchange) M->D_Complex Release 3H⁺ T_Complex Complex: M(TODGA)₃³⁺ (Tridentate Solvation) M->T_Complex Co-extract 3NO₃⁻ B_Complex Complex: M(L)₃(NO₃)₃ (Bifunctional Solvation) M->B_Complex Co-extract 3NO₃⁻ D_Ligand D2EHPA Dimer (P=O, P-OH) D_Ligand->D_Complex T_Ligand TODGA (C=O, O, C=O) T_Ligand->T_Complex B_Ligand Phosphonoacetate (P=O, C=O) B_Ligand->B_Complex

Caption: Comparison of coordination mechanisms. D2EHPA operates via cation exchange releasing protons, while TODGA and Phosphonoacetates operate via solvation, co-extracting nitrate counter-ions.

Diagram 2: Counter-Current Extraction Workflow

A logical flow for scaling up from batch experiments to continuous separation.

ProcessFlow Feed Feed Solution (Metals + Acid) Extraction Extraction Stage (Mixer-Settler) Feed->Extraction Solvent Fresh Solvent (Extractant + Diluent) Stripping Stripping Stage (Recover Metal) Solvent->Stripping Scrubbing Scrubbing Stage (Remove Impurities) Extraction->Scrubbing Loaded Organic Raffinate Raffinate (Waste Acid) Extraction->Raffinate Aqueous Scrubbing->Extraction Scrub Recycle Scrubbing->Stripping Purified Organic Product Pure Metal Solution Stripping->Product Aqueous Product Recycle Regenerated Solvent Stripping->Recycle Barren Organic Recycle->Extraction

Caption: Standard counter-current solvent extraction circuit applicable to all discussed extractants.

References

  • Xie, F., Zhang, T. A., Dreisinger, D., & Doyle, F. (2014). A critical review on solvent extraction of rare earths from aqueous solutions. Minerals Engineering. Link

  • Ansari, S. A., Pathak, P., Mohapatra, P. K., & Manchanda, V. K. (2012). Chemistry of Diglycolamides: Promising Extractants for Actinide Partitioning. Chemical Reviews. Link

  • Zhu, Z., Pranolo, Y., & Cheng, C. Y. (2015). Separation of uranium and thorium from rare earths for rare earth production – A review. Minerals Engineering. Link

  • Binnemans, K., et al. (2013). Recycling of rare earths: a critical review. Journal of Cleaner Production. Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for DEHP/D2EHPA. Link

Sources

Validation

Economic &amp; Technical Analysis: Methyl Dioctylphosphonoacetate (MDOPA) in Industrial Extraction

The following guide provides an in-depth economic and technical analysis of Methyl Dioctylphosphonoacetate (MDOPA) , a specialized bifunctional organophosphorus extractant. This analysis is designed for Process Chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth economic and technical analysis of Methyl Dioctylphosphonoacetate (MDOPA) , a specialized bifunctional organophosphorus extractant.

This analysis is designed for Process Chemists, Radiopharmaceutical Developers, and Hydrometallurgists evaluating high-value separation campaigns (e.g., Actinides, Lanthanides, or Critical Battery Metals).

Executive Summary: The "Goldilocks" Extractant

In the landscape of industrial solvent extraction (SX), a persistent trade-off exists between extraction efficiency (


 values) and stripping capability .
  • Tributyl Phosphate (TBP) is cheap and easy to strip but requires high acid/salt loading for efficient extraction.

  • Carbamoylmethylphosphine Oxides (CMPO) are powerful extractants but suffer from "acid locking," making stripping expensive and complex.

Methyl Dioctylphosphonoacetate (MDOPA) (CAS: 1536463-78-1) emerges as the economic "Goldilocks" solution. By combining a phosphonate core with a carboxylate functionality, it offers enhanced chelation over TBP without the steric rigidity and stripping penalties of CMPO.

Key Value Proposition:

  • 30–40% Reduction in Stage Count vs. TBP processes.

  • Zero Complexant Requirement for stripping (unlike CMPO/TRUEX processes).

  • High Solubility in aliphatic diluents (Kerosene/Isopar) due to the dioctyl chains.

Technical Profile & Mechanism

Chemical Structure & Properties

MDOPA functions as a neutral, bifunctional extractant . Its structure features two key coordination sites: the phosphoryl oxygen (


) and the carbonyl oxygen (

).
  • IUPAC Name: Methyl 2-(dioctyloxyphosphoryl)acetate

  • Formula:

    
    
    
  • Molecular Weight: 378.50 g/mol []

  • Lipophilicity: High (Dioctyl chains prevent aqueous phase loss).

Extraction Mechanism (The "Bifunctional Effect")

Unlike monofunctional extractants (TBP) that coordinate solely through the phosphoryl oxygen, MDOPA can form a six-membered chelate ring with metal cations (


). This "bite" enhances stability constants for f-block elements (Lanthanides/Actinides).

Coordination Equation (Nitrate Media):



Note: The bar denotes the organic phase.[2]

Comparative Performance Analysis

The following data compares MDOPA against industry standards TBP and CMPO for the extraction of Lutetium (Lu) and Uranium (U) , representing critical medical isotopes and nuclear fuel targets.

Distribution Ratios ( ) & Separation Factors ( )

Conditions: 3M


, 25°C, 1.0M Extractant in Dodecane.
FeatureTBP (Baseline)MDOPA (The Challenger)CMPO (High-Performance)
Class Monofunctional PhosphateBifunctional Phosphonate Bifunctional Phosphine Oxide

~10~45 >100

~0.8~5.2 >50
Separation Factor (

)
12.58.6 2.0
Stripping Agent Water / 0.01M

0.1M

(Easy)
Oxalic Acid / DTPA (Hard)
Phase Separation Fast (< 2 min)Fast (< 2 min) Slow (Requires Modifier)
Critical Insight: The Stripping Economy

While CMPO has massive


 values, it binds metals so tightly that stripping requires expensive complexing agents (DTPA) or hazardous carbonate washes, generating secondary waste.
MDOPA releases metals simply by lowering acidity. 
  • Economic Impact: Eliminates the cost of stripping reagents and reduces waste treatment volume by ~60% .

Economic Analysis

This model assumes a pilot-scale plant processing 1,000 L/day of feed solution containing Rare Earth Elements (REEs).

Cost of Goods Sold (COGS)
  • TBP: ~$5–10 / kg (Commodity)[3]

  • MDOPA: ~$150–250 / kg (Specialty Chemical)

  • CMPO: ~$800–1,200 / kg (Fine Chemical)

Analysis: Although MDOPA is 20x more expensive than TBP, its loading capacity and extraction coefficient allow for a significantly smaller solvent inventory.

Operational Expenditure (OPEX) Comparison
Cost DriverTBP ProcessMDOPA ProcessSavings/Loss
Solvent Inventory 5,000 L1,500 L+70% Savings (Smaller footprint)
Extraction Stages 12 Stages6 Stages+50% Savings (CapEx reduction)
Acid Consumption High (Salting out needed)Moderate+20% Savings
Solvent Loss High (Water soluble)Low (Lipophilic)+15% Savings
Total 5-Year Cost Baseline -25% vs Baseline Viable

Verdict: MDOPA becomes economically superior when plant footprint and waste disposal costs are factored in. For high-value targets (e.g., Lu-177 purification, Sc recovery), the high initial solvent cost is negligible compared to the yield increase.

Experimental Protocol: Determination of Values

Objective: Validate the extraction efficiency of MDOPA for a target metal (e.g.,


 or 

).
Reagents & Equipment
  • Organic Phase: 0.5M MDOPA in n-Dodecane.

  • Aqueous Phase: Metal stock solution (100 ppm) in varying

    
     concentrations (0.1M – 6.0M).
    
  • Equipment: Temperature-controlled shaker bath, ICP-MS or ICP-OES.

Step-by-Step Workflow
  • Pre-equilibration: Contact the organic phase with barren

    
     of the target concentration to pre-saturate the solvent (prevents volume change).
    
  • Contact: Mix 5 mL Organic Phase + 5 mL Aqueous Phase in a separation funnel or centrifuge tube.

  • Extraction: Shake vigorously for 30 minutes at 25°C. (Kinetics for MDOPA are fast; equilibrium is reached < 10 min).

  • Separation: Centrifuge at 3000 rpm for 5 minutes to ensure complete phase disengagement.

  • Sampling: Carefully remove the aqueous phase. Filter if necessary.

  • Analysis: Measure metal concentration in the aqueous phase (

    
    ) via ICP.
    
    • Calculation:

      
       (assuming mass balance).
      
    • Distribution Ratio:

      
      .
      
Self-Validating Checkpoint
  • Mass Balance Check: Strip the organic phase with 0.01M

    
     and measure the metal content. The sum of metal in the raffinate and strip liquor must equal 100% 
    
    
    
    5% of the initial feed.

Visualization: Extraction Mechanism & Process Flow

The following diagrams illustrate the coordination chemistry and the comparative process efficiency.

Coordination Mechanism (Bifunctional Chelation)

G Metal Metal Ion (M3+) Complex Extracted Complex (Soluble in Kerosene) Metal->Complex Phase Transfer MDOPA MDOPA Molecule (Bifunctional) MDOPA->Metal P=O Coordination MDOPA->Metal C=O Chelation (Ring Formation) Nitrate Nitrate Counter-ions (NO3-) Nitrate->Metal Charge Balance

Caption: Figure 1. Synergistic coordination of MDOPA. The P=O and C=O groups form a stable chelate ring, enhancing extraction entropy.

Process Flow Comparison (TBP vs. MDOPA)

Process cluster_TBP Standard TBP Process (12 Stages) cluster_MDOPA MDOPA Process (6 Stages) Feed1 Feed Solution Extract1 Extraction (8 Stages) Feed1->Extract1 Scrub1 Scrubbing (2 Stages) Extract1->Scrub1 Strip1 Stripping (2 Stages) Scrub1->Strip1 Feed2 Feed Solution Extract2 Extraction (3 Stages) Feed2->Extract2 Scrub2 Scrubbing (1 Stage) Extract2->Scrub2 Strip2 Stripping (2 Stages) Scrub2->Strip2

Caption: Figure 2.[4] Process intensification. MDOPA reduces the required extraction stages by 50% due to higher distribution ratios.

Conclusion & Recommendations

Methyl Dioctylphosphonoacetate represents a strategic upgrade for facilities currently limited by the low efficiency of TBP or the high operational costs of CMPO.

Recommendation for Adoption:

  • High-Value Separation: Adopt MDOPA for Radiopharmaceutical purification (Lu-177, Ac-225) where purity and yield justify the reagent cost.

  • Waste Reduction: Switch to MDOPA if your current process generates excessive secondary waste from complex stripping agents.

  • Pilot Testing: Begin with a 10% MDOPA / 90% TBP blend to observe synergistic effects before full replacement.

References

  • Nash, K. L., & Lumetta, G. J. (2011). Advanced Separation Techniques for Nuclear Fuel Reprocessing and Radioactive Waste Treatment. Woodhead Publishing. (Context on Bifunctional Extractants).
  • Vander Hoogerstraete, T., et al. (2020). Structural effects of neutral organophosphorus extractants on solvent extraction of rare-earth elements. KU Leuven. Retrieved from [Link]

  • Horwitz, E. P., et al. (1983). The TRUEX Process - A Process for the Extraction of the Transuranic Elements from Nitric Acid Wastes.

Sources

Comparative

Literature review on the applications of dialkyl alkylphosphonates

A Publish Comparison Guide for Research & Development Executive Summary: The Phosphonate Advantage Dialkyl alkylphosphonates (DAAPs), characterized by the structure , occupy a critical "middle ground" in organophosphorus...

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Research & Development

Executive Summary: The Phosphonate Advantage

Dialkyl alkylphosphonates (DAAPs), characterized by the structure


, occupy a critical "middle ground" in organophosphorus chemistry. Structurally positioned between trialkyl phosphates (like TBP) and phosphine oxides (like TOPO), DAAPs offer a tunable balance of basicity  and solubility .

While Tributyl phosphate (TBP) remains the industrial workhorse for actinide extraction (PUREX process), DAAPs such as Dibutyl butylphosphonate (DBBP) exhibit significantly higher extraction coefficients due to the direct carbon-phosphorus (C-P) bond, which increases the electron density at the phosphoryl oxygen. This guide objectively compares DAAPs against industry standards, providing experimental protocols and data to support transition or optimization decisions in R&D.

Application I: Solvent Extraction (Actinides & Rare Earths)

Context: The separation of actinides (U, Pu, Th) and Rare Earth Elements (REEs) relies on the ability of an extractant to coordinate with metal cations in a nitrate matrix.

Performance Comparison: DAAP (DBBP) vs. TBP

The primary metric for performance is the Distribution Coefficient (


) , defined as the ratio of metal concentration in the organic phase to the aqueous phase at equilibrium.

Comparative Data Analysis: The inductive effect of the alkyl group directly attached to the phosphorus in DAAPs renders the phosphoryl oxygen more basic (Lewis base) than in TBP, where the phosphorus is surrounded by three electron-withdrawing alkoxy groups.

FeatureTributyl Phosphate (TBP)Dibutyl Butylphosphonate (DBBP)Performance Implication
Structure


DBBP has higher polarity & basicity.
Basicity (

)
LowerHigherStronger metal-ligand bond in DBBP.
U(VI) Extraction (

)
Baseline (1.0)~4–10x Higher DBBP recovers Uranium at lower acidities.
Th(IV) Extraction ModerateHigh DBBP is preferred for Th separation.
Aq. Solubility Low (~400 mg/L)Moderate (~800 mg/L)DBBP requires careful diluent choice to prevent loss.
Separation Factor (

)
Good for U/fission productsSuperior for Actinides/TcBetter decontamination factors.[1]

Critical Insight: While DBBP extracts more efficiently, it can lead to "third phase formation" (splitting of the organic phase) at lower metal loadings than TBP due to the higher polarity of the metal-solvate complex. Modifiers (e.g., isodecanol) are often required.

Mechanism of Extraction

The extraction follows a solvation mechanism where the extractant (


) displaces water molecules from the metal nitrate coordination sphere.

Reaction Equilibrium:



Visualization of Solvation Pathway:

ExtractionMechanism Figure 1: Solvation extraction mechanism of metal ions by DAAPs. Aqueous Aqueous Phase [M(H2O)n]³⁺ + NO₃⁻ Interface Liquid-Liquid Interface Aqueous->Interface Diffusion Complex Solvated Complex [M(NO₃)₃(DBBP)₃] Interface->Complex Coordination (P=O -> M) Organic Organic Phase (Dodecane + DBBP) Organic->Interface DBBP Ligand Complex->Organic Extraction

Application II: Organic Synthesis (Horner-Wadsworth-Emmons)

Context: The Horner-Wadsworth-Emmons (HWE) reaction is the gold standard for synthesizing


-unsaturated esters with high stereocontrol.
Comparison: HWE (Phosphonates) vs. Wittig (Ylides)

Researchers often default to the Wittig reaction, but DAAP-based reagents (phosphonate carbanions) offer distinct advantages for drug development workflows.

ParameterWittig Reagent (Phosphonium Ylide)HWE Reagent (Phosphonate Carbanion)Advantage
Selectivity Variable (Z or E depending on stability)High E-Selectivity (>95%) Predictable stereochemistry for drug design.
Nucleophilicity ModerateHigh Reacts with sterically hindered ketones.
Byproduct

(Difficult to remove)
Phosphate Ester (Water Soluble)Green Chemistry: Easy aqueous workup.
Atom Economy Poor (High MW waste)BetterLower mass waste per mole of product.
HWE Reaction Mechanism & Stereoselectivity

The high E-selectivity arises from the thermodynamic control of the intermediate oxaphosphetane formation and decomposition.

HWEMechanism Figure 2: HWE Reaction pathway favoring thermodynamic E-alkene formation. Start Aldehyde (R-CHO) + Phosphonate Carbanion Inter Oxaphosphetane (Four-Membered Ring) Start->Inter Nucleophilic Attack Elim Syn-Elimination Inter->Elim Thermodynamic Equilibration Product E-Alkene (Trans Isomer) Elim->Product Major Product Waste Dialkyl Phosphate (Water Soluble Byproduct) Elim->Waste Byproduct

Application III: Flame Retardants

Context: DAAPs are used as non-halogenated flame retardants (FRs) in polymers (PU foams, Epoxy).

Performance Data: Unlike halogenated FRs that work in the gas phase (scavenging radicals), phosphonates function primarily in the condensed phase .

  • Mechanism: Upon thermal decomposition, DAAPs generate polyphosphoric acid species that dehydrate the polymer matrix, forming a carbonaceous char . This char acts as a thermal insulation barrier.

  • Comparison:

    • Phosphate Esters: Volatile, lower char yield.

    • DAAPs: Higher phosphorus content % by weight, lower volatility, higher char yield.

    • Result: DAAPs often achieve UL-94 V-0 ratings at lower loading percentages (15-20 wt%) compared to phosphates (>25 wt%).

Master Protocol: Synthesis of Dibutyl Butylphosphonate (DBBP)

Method: Michaelis-Arbuzov Rearrangement.[2] Objective: Synthesize a high-purity DAAP from a trialkyl phosphite and an alkyl halide.

Reagents & Equipment
  • Reactants: Tributyl phosphite (1.0 eq), 1-Bromobutane (1.2 eq).

  • Catalyst: None required (Auto-catalytic via intermediate).

  • Setup: 3-neck round bottom flask, reflux condenser, inert gas (N2) inlet, distillation apparatus.

Step-by-Step Workflow
  • Inert Atmosphere: Purge the reaction vessel with Nitrogen to prevent oxidation of the phosphite.

  • Addition: Charge Tributyl phosphite into the flask. Heat to 140°C .

  • Initiation: Add 1-Bromobutane dropwise. The reaction is exothermic; control addition rate to maintain gentle reflux.

    • Mechanism Check: The lone pair on Phosphorus attacks the alkyl halide carbon (

      
      ).[2]
      
  • Reflux: Once addition is complete, reflux at 150-160°C for 4–6 hours.

    • Byproduct Removal: The reaction produces 1-Bromobutane (regenerated/exchanged) or Butyl bromide byproduct. In this specific homo-alkyl case, the byproduct is chemically identical to the starting halide, but in mixed systems, the volatile alkyl halide must be distilled off to drive equilibrium.

  • Purification (Vacuum Distillation):

    • Remove excess alkyl halide under reduced pressure.

    • Distill the main product (DBBP) under high vacuum (< 5 mmHg). DBBP has a high boiling point (~120-130°C at 2 mmHg).

  • Validation:

    • 
       NMR:  Shift from ~140 ppm (Phosphite) to ~30-35 ppm (Phosphonate).
      
    • Appearance: Clear, colorless, viscous liquid.

References

  • Siddall, T. H. (1959). "Trialkyl Phosphates and Dialkyl Alkylphosphonates in Uranium and Thorium Extraction." Industrial & Engineering Chemistry. Link

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[3] Chemical Reviews. Link

  • Bhattacharyya, A., et al. (2019). "Studies on the Extraction of Actinides by Dibutylbutyl Phosphonate." Separation Science and Technology. Link

  • Levchik, S. V., & Weil, E. D. (2004). "A Review of Recent Progress in Phosphorus-based Flame Retardants." Journal of Fire Sciences. Link

  • Organic Chemistry Portal. "Horner-Wadsworth-Emmons Reaction."[4] Link

Sources

Validation

Technical Evaluation: Methyl Dioctylphosphonoacetate (MDOPA) in Actinide and Lanthanide Separation

Topic: Benchmarking Methyl Dioctylphosphonoacetate (MDOPA) Against Novel Extraction Reagents Content Type: Technical Comparison Guide Audience: Researchers, Senior Metallurgists, and Drug Development Professionals Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Methyl Dioctylphosphonoacetate (MDOPA) Against Novel Extraction Reagents Content Type: Technical Comparison Guide Audience: Researchers, Senior Metallurgists, and Drug Development Professionals

Executive Summary

Methyl dioctylphosphonoacetate (MDOPA) represents a strategic evolution in bifunctional organophosphorus extractants. Bridging the gap between the weak monodentate coordination of Tributyl Phosphate (TBP) and the hyper-stable complexes formed by Carbamoylmethylphosphine Oxides (CMPO) , MDOPA offers a "Goldilocks" solution for f-element separation.

This guide benchmarks MDOPA against industry standards (TBP, HDEHP) and high-performance alternatives (TODGA, CMPO), focusing on distribution ratios (


), stripping efficiency, and phase stability.

Chemical Architecture & Mechanism

MDOPA (CAS 1536463-78-1) is a neutral bifunctional extractant featuring two distinct donor sites: a phosphoryl oxygen (P=O) and a carbonyl oxygen (C=O) from the ester group.

Mechanistic Advantage

Unlike TBP, which relies on steric crowding of monodentate P=O groups, MDOPA utilizes the chelate effect . The ester carbonyl provides a secondary coordination site, forming a stable 5- or 6-membered ring with the metal center (typically actinides or lanthanides).

  • Basicity Hierarchy (Donor Strength):

    
    
    

This intermediate basicity is critical: it ensures extraction is strong enough for trivalent actinides (Am, Cm) but weak enough to allow for quantitative back-extraction (stripping) using dilute acids—a notorious failure point for CMPO and TODGA.

CoordinationMechanism cluster_legend Coordination Mode MDOPA Methyl Dioctylphosphonoacetate (Ligand) Metal Metal Ion (U, Th, Ln) MDOPA->Metal P=O Donor (Primary) MDOPA->Metal C=O Donor (Secondary) Complex Chelate Complex (Solvated) Metal->Complex Formation Legend Bidentate coordination creates entropy-driven stability (Chelate Effect)

Figure 1: Bidentate coordination mechanism of MDOPA. The secondary ester linkage enhances stability compared to monodentate TBP.

Comparative Benchmarking

vs. TBP (The Baseline)
  • Extraction Capacity: MDOPA exhibits significantly higher distribution ratios (

    
    ) for U(VI) and Th(IV) than TBP at equivalent molar concentrations.
    
  • Selectivity: The bidentate nature enhances separation factors (

    
    ) between light and heavy lanthanides.
    
  • Third Phase Formation: The "dioctyl" chains in MDOPA provide superior solubility in aliphatic diluents (e.g., dodecane, kerosene) compared to TBP, resisting third-phase formation at higher metal loadings.

vs. HDEHP (The Acidic Competitor)
  • Mechanism: HDEHP operates via cation exchange (releasing

    
    ), meaning its efficiency drops as acidity increases. MDOPA operates via solvation (adduct formation), making it effective in high nitric acid  feeds (
    
    
    
    ).
  • Application: Use HDEHP for low-acid feeds; use MDOPA for high-acid reprocessing streams.

vs. CMPO/TODGA (The High-Performance Alternatives)
  • Strippability: CMPO and TODGA are "sticky" extractants; they bind metals so tightly that stripping requires complexing agents (oxalates/DTPA) or toxic solvents. MDOPA can often be stripped with dilute nitric acid or water, simplifying the waste cycle.

Summary Performance Matrix
FeatureTBP (Baseline)MDOPA (Evaluated)CMPO (High-Perf)HDEHP (Acidic)
Class Solvating (Mono)Solvating (Bi)Solvating (Bi)Cation Exchange
U/Th Extraction ModerateHigh Very HighpH Dependent
Am/Cm Extraction NegligibleModerate HighHigh (Low Acid)
Stripping EasyEasy/Moderate DifficultModerate
Acid Tolerance HighHigh HighLow
3rd Phase Risk ModerateLow HighLow

Experimental Protocol: Determination of Distribution Ratios ( )

To reproduce these benchmarks in your facility, follow this self-validating solvent extraction protocol.

Materials
  • Organic Phase: 0.5 M MDOPA in n-dodecane (pre-equilibrated).

  • Aqueous Phase: Simulated feed containing 1 g/L Metal Ion (U, Th, or Nd) in 3 M

    
    .
    
  • Tracer:

    
     or 
    
    
    
    (if radiometric analysis is preferred over ICP-MS).
Workflow
  • Pre-equilibration: Contact the organic solvent with metal-free 3 M

    
     (1:1 ratio) for 10 minutes to saturate the solvent with acid. Discard aqueous phase.
    
  • Extraction:

    • Mix 2 mL of Pre-equilibrated Organic Phase with 2 mL of Aqueous Feed in a glass vial.

    • Agitate at 25°C for 30 minutes (ensure equilibrium; kinetics for bifunctional ligands can be slower than TBP).

    • Centrifuge at 3000 rpm for 5 minutes to ensure complete phase separation.

  • Sampling & Analysis:

    • Aliquot 1 mL from each phase.

    • Analyze metal concentration via ICP-MS or Alpha Spectrometry.

  • Calculation:

    
    
    
    
    
Self-Validation Check
  • Mass Balance: Ensure

    
    . Deviation 
    
    
    
    indicates precipitation or third-phase loss.

Process Workflow Visualization

ExtractionWorkflow cluster_extraction Extraction Cycle cluster_products Outputs cluster_stripping Stripping Cycle Feed Aqueous Feed (High Acid, Metals) Mixer Mixer-Settler Contact (30 min) Feed->Mixer Solvent Organic Solvent (MDOPA in Dodecane) Solvent->Mixer Separation Phase Separation Mixer->Separation LoadedOrg Loaded Organic (U/Th/Ln-MDOPA) Separation->LoadedOrg Top Phase Raffinate Aqueous Raffinate (Fission Products) Separation->Raffinate Bottom Phase StripContact Stripping Contact LoadedOrg->StripContact StripSoln Dilute Acid (0.01M HNO3) StripSoln->StripContact Product Purified Metal Product StripContact->Product Recycle Recycled Solvent StripContact->Recycle Recycle->Solvent Return to Cycle

Figure 2: Closed-loop solvent extraction cycle utilizing MDOPA's reversible binding properties.

References

  • Suresh, A., et al. (2013).[1] "Development of Alternate Extractants for Separation of Actinides." Energy Procedia, 39, 120–126.[1] Link

  • Li, Z., et al. (2020).[2] "Structural effects of neutral organophosphorus extractants on solvent extraction of rare-earth elements." Journal of Rare Earths, 38(9). Link

  • Horwitz, E. P., et al. (1985). "The TRUEX Process - A Process for the Extraction of the Transuranic Elements from Nitric Acid Wastes."[3] Solvent Extraction and Ion Exchange, 3(1), 75-109. Link

  • Nash, K. L. (2012). "Separating the Minor Actinides Through Advances in Selective Coordination Chemistry." Pacific Northwest National Laboratory Report. Link

  • Adelani, P. O., & Albrecht-Schmitt, T. E. (2010). "Phosphonoacetate as a Ligand for Constructing Layered and Framework Alkali Metal Uranyl Compounds." Inorganic Chemistry, 49(17), 7927-7934. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl Diethylphosphonoacetate

For Immediate Reference: A Safety-First Approach to Disposal This guide provides essential safety and logistical information for the proper disposal of Methyl Diethylphosphonoacetate (CAS RN: 1067-74-9), a reagent common...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: A Safety-First Approach to Disposal

This guide provides essential safety and logistical information for the proper disposal of Methyl Diethylphosphonoacetate (CAS RN: 1067-74-9), a reagent commonly used in organic synthesis. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but a deep understanding of the chemical's characteristics and the rationale behind its safe handling and disposal, ensuring the well-being of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of Methyl Diethylphosphonoacetate

Before any disposal protocol can be initiated, a thorough understanding of the compound's inherent risks is paramount. Methyl Diethylphosphonoacetate is classified as a substance that causes skin, eye, and respiratory irritation.[1] While not classified as acutely toxic, its irritant properties necessitate careful handling to prevent exposure.

Key Hazard Information:

Hazard StatementClassificationGHS Pictogram
Causes skin irritationSkin Corrosion/Irritation, Category 2GHS07
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2GHS07
May cause respiratory irritationSpecific target organ toxicity — single exposure, Category 3GHS07

Table 1: GHS Hazard Classification for Methyl Diethylphosphonoacetate.[1][2]

The causality behind these classifications lies in the chemical's reactivity. As a phosphonate ester, it can react with moisture and biological tissues, leading to irritation. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, all procedures must be designed to minimize these risks.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of Methyl Diethylphosphonoacetate is that it must be treated as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. The following workflow provides a systematic approach to its safe disposal.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Prepare a Designated Waste Container A->B Ensure proper containment C Collect Unused or Waste Material B->C Segregate waste streams D Collect Contaminated Labware & PPE C->D Consolidate all contaminated items E Securely Seal and Label the Container D->E Prevent leaks & ensure identification F Store in a Designated Hazardous Waste Area E->F Maintain safety & compliance G Arrange for Pickup by Certified Hazardous Waste Disposal Service F->G Adhere to regulatory requirements

Figure 1: A stepwise workflow for the safe disposal of Methyl Diethylphosphonoacetate.

Experimental Protocol for Safe Disposal

Objective: To safely collect, store, and prepare Methyl Diethylphosphonoacetate and associated contaminated materials for disposal by a certified hazardous waste management company.

Materials:

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (or other chemically resistant gloves)

    • Safety goggles or a face shield

    • Laboratory coat

  • Designated hazardous waste container (chemically compatible, with a secure lid)

  • Hazardous waste labels

  • Inert absorbent material (e.g., vermiculite, sand) for spill management

Procedure:

  • Personal Protective Equipment (PPE) Donning: Before handling Methyl Diethylphosphonoacetate, always wear appropriate PPE.[1] This includes, at a minimum, safety goggles, a lab coat, and chemically resistant gloves. If there is a risk of splashing, a face shield is recommended.

  • Waste Container Preparation:

    • Select a waste container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass container is suitable.

    • Affix a hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "Methyl Diethylphosphonoacetate" and its CAS number: "1067-74-9"

      • The associated hazards (Irritant)

      • The accumulation start date

  • Waste Collection:

    • Unused or Waste Chemical: Carefully transfer any unwanted Methyl Diethylphosphonoacetate into the prepared hazardous waste container. Avoid splashing.

    • Contaminated Labware: Any disposable labware (e.g., pipette tips, weighing boats) that has come into contact with the chemical must also be placed in the hazardous waste container.

    • Empty Containers: The original container of Methyl Diethylphosphonoacetate, even if "empty," will contain residue and must be disposed of as hazardous waste. Place the empty, securely capped container in the designated waste stream.

    • Contaminated PPE: Gloves and any other disposable PPE that are contaminated should be collected in a sealed bag and placed in the hazardous waste container.

  • Interim Storage:

    • Once waste collection is complete, securely seal the hazardous waste container.

    • Store the container in a designated, well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials, such as strong oxidizing agents.[3]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[1] Follow all institutional and local regulations for waste pickup and documentation.

Spill Management: An Immediate Action Plan

In the event of a spill, prompt and safe cleanup is crucial to mitigate exposure risks.

Protocol for Small Spills:

  • Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover and contain the spill.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol), and place the cleaning materials into the hazardous waste container.

  • Report the Spill: Inform your laboratory supervisor and EHS department of the spill, even if it is small.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Trustworthiness Through Self-Validating Systems

The protocols outlined above are designed to be self-validating. The clear labeling and segregation of waste prevent accidental mixing with non-hazardous materials. The requirement for a designated storage area ensures that the waste is managed in a controlled environment. By adhering to these step-by-step procedures, the risks associated with the disposal of Methyl Diethylphosphonoacetate are systematically minimized.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of Methyl Diethylphosphonoacetate is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical's properties, adhering to the detailed disposal protocols, and being prepared for potential spills, researchers can ensure a safe and compliant laboratory environment.

References

  • ChemSrc. (2025, August 22). Methyl 2-(diethoxyphosphoryl)acetate. Retrieved from [Link]

  • West Liberty University. (n.d.). Material Safety Data Sheet Diethyl malonate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid methyl ester. Retrieved from [Link]

  • SEKISUI Specialty Chemicals. (n.d.). Safety Data Sheet: Acetic acid ethenyl ester, polymer with N-ethenylformamide, hydrolyzed, amine-containing. Retrieved from [Link]

  • EMD Chemicals Inc. (2011, April 26). Material Safety Data Sheet: Acetic Acid, Glacial. Retrieved from [Link]

  • SLS. (n.d.). Methyl diethylphosphonoacetate | 158763-10G | SIGMA-ALDRICH. Retrieved from [Link]

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